molecular formula C5H6N4O2 B107464 2,6-Diaminopyrimidine-4-carboxylic acid CAS No. 16490-14-5

2,6-Diaminopyrimidine-4-carboxylic acid

货号: B107464
CAS 编号: 16490-14-5
分子量: 154.13 g/mol
InChI 键: POUOGOIRZGRDPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Diaminopyrimidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science research. Its structure, featuring both diaminopyrimidine and carboxylic acid functional groups, makes it a versatile precursor for constructing more complex molecules. Researchers utilize this compound in the synthesis of novel antimicrobial agents, as the diaminopyrimidine pharmacophore is known for its potential to inhibit bacterial targets like the TrmD enzyme . Furthermore, derivatives of diaminopyrimidine have been investigated for their significant non-linear optical (NLO) properties, suggesting applications in the development of advanced materials for optoelectronics and telecommunications . In supramolecular chemistry and coordination chemistry, the compound can act as a ligand, forming complexes with metal ions that are explored for creating functional materials and hydrogels with potential antimicrobial characteristics . This combination of properties makes 2,6-Diaminopyrimidine-4-carboxylic acid a compound of interest for diverse scientific investigations, from drug discovery to the design of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,6-diaminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUOGOIRZGRDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937013
Record name 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-14-5
Record name NSC46805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthesis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diaminopyrimidine-4-carboxylic acid (CAS: 16490-14-5) is a highly functionalized heterocyclic building block that has become indispensable in modern drug discovery and agrochemical R&D[1],[2]. Characterized by its pyrimidine core, dual amino groups, and a carboxylic acid vector, this compound serves as a privileged scaffold for the development of kinase inhibitors, nucleoside analogs, and targeted therapeutic agents[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology utility, and a self-validating synthetic methodology designed for high-fidelity laboratory execution.

Core Physicochemical & Structural Properties

Understanding the foundational properties of 2,6-diaminopyrimidine-4-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule presents as a stable powder at room temperature (RT)[1]. Its high polarity and specific hydrogen-bonding topology make it highly soluble in polar protic solvents but necessitate careful pH control during isolation.

Mass spectrometry profiling reveals a monoisotopic mass of 154.04907 Da, with a predicted hydrophilic XLogP of -0.6[3]. Advanced ion mobility-mass spectrometry provides predicted Collision Cross Section (CCS) values, which serve as excellent orthogonal validation metrics during analytical characterization[3].

Table 1: Quantitative Physicochemical Data

PropertyValueMethod / Source
Molecular Formula C5H6N4O2Computed[1],[4]
Molecular Weight 154.13 g/mol Computed[4]
Monoisotopic Mass 154.04907 DaMS / PubChemLite[3]
Predicted XLogP -0.6Computed[3]
Exact Mass [M+H]+ 155.05635 m/zLC-MS Prediction[3]
Exact Mass [M-H]- 153.04179 m/zLC-MS Prediction[3]
CCS [M+H]+ 129.5 ŲCCSbase Prediction[3]
Storage Temperature Room TemperatureSigma-Aldrich[1]

Mechanistic Biology & Pharmacophore Utility

In structural biology and medicinal chemistry, the 2,6-diaminopyrimidine scaffold is highly prized for its ability to mimic native purines and pyrimidines.

Kinase Hinge Binding: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen-bond acceptors, while the exocyclic amino groups at positions 2 and 6 serve as hydrogen-bond donors. This complementary donor-acceptor network is highly effective at anchoring molecules within the ATP-binding hinge region of kinases[2].

Solvent Vectoring: The C4-carboxylic acid provides a versatile synthetic handle. Through amide coupling (yielding derivatives like 2,6-diaminopyrimidine-4-carboxamide), chemists can direct functional groups toward the solvent-exposed regions of a protein target, optimizing pharmacokinetic properties without disrupting the core hinge-binding interaction[2].

Coordination Chemistry: As a structural analog of orotic acid, this scaffold is also utilized in coordination chemistry to form novel transition metal complexes, such as biologically relevant Copper(I) and Zinc(II) species[5].

Pharmacophore Scaffold 2,6-Diaminopyrimidine Core N1_N3 Pyrimidine Nitrogens (H-Bond Acceptors) Scaffold->N1_N3 C2_C6_NH2 C2/C6 Amino Groups (H-Bond Donors) Scaffold->C2_C6_NH2 C4_COOH C4 Carboxylic Acid (Solvent Vector) Scaffold->C4_COOH Hinge Kinase Hinge Region Binding N1_N3->Hinge Interacts C2_C6_NH2->Hinge Interacts Solvent Solvent Exposed Region C4_COOH->Solvent Directs

Fig 1: Pharmacophore logic of 2,6-diaminopyrimidine binding to kinase hinge regions.

Self-Validating Experimental Protocol: Synthesis via SNAr

To ensure scientific integrity and reproducibility, the following protocol for synthesizing 2,6-diaminopyrimidine-4-carboxylic acid via the ammonolysis of 2,6-dichloropyrimidine-4-carboxylic acid is designed as a self-validating system . Each critical phase incorporates an orthogonal analytical check to confirm causality and reaction progress before proceeding.

Safety Note: The product and precursors carry hazard statements including H302, H315, H319, and H335. Proper PPE and fume hood ventilation are mandatory[1].

Step 1: Reagent Preparation & Nucleophilic Aromatic Substitution (SNAr)
  • Action: Suspend 1.0 equivalent of 2,6-dichloropyrimidine-4-carboxylic acid in a 20-fold molar excess of 7 N Ammonia in Methanol. Seal the mixture in a Parr pressure reactor and heat to 120 °C for 16 hours.

  • Causality: Methanol provides a polar protic medium that stabilizes the SNAr transition state. The massive stoichiometric excess of NH3 and elevated pressure are required to overcome the deactivation of the pyrimidine ring that occurs after the first amine is installed (the electron-donating effect of the first -NH2 group drastically slows the second chloride displacement).

Step 2: In-Process Control (IPC) via LC-MS
  • Action: Cool the reactor to RT. Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

  • Self-Validation Checkpoint: The reaction is only deemed complete when the starting material (m/z ~192) and the mono-aminated intermediate (m/z ~173) are entirely absent. The primary peak must correspond to the[M+H]+ adduct at exactly 155.056 m/z[3]. If intermediates remain, re-seal and heat for an additional 4 hours.

Step 3: Isoelectric Precipitation
  • Action: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. Dissolve the residue in minimal water and cool to 0 °C. Carefully adjust the pH to ~4.5 using 1 M HCl.

  • Causality & Validation: The isoelectric point (pI) of 2,6-diaminopyrimidine-4-carboxylic acid is approximately 4.5. At this pH, the molecule forms a neutral zwitterion, minimizing its aqueous solubility and forcing precipitation. The physical act of rapid crystallization at this specific pH serves as a visual validation of the product's structural identity.

Step 4: Isolation and Washing
  • Action: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (to remove ammonium chloride salts) and cold diethyl ether (to remove organic impurities). Dry under a high vacuum at 40 °C to yield the final powder.

SynthesisWorkflow Start 2,6-Dichloropyrimidine- 4-carboxylic Acid Ammonolysis Ammonolysis (NH3/MeOH, 120°C) Start->Ammonolysis Intermediate 2,6-Diaminopyrimidine- 4-carboxylic Acid Ammonolysis->Intermediate Coupling Amide Coupling (EDC/HOBt, R-NH2) Intermediate->Coupling Product Target Therapeutics (Kinase Inhibitors) Coupling->Product

Fig 2: Self-validating synthesis workflow from dichloro-precursor to target therapeutics.

References

[3] Title: 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) - PubChemLite Source: Université du Luxembourg (uni.lu) / PubChem URL: [Link]

[2] Title: 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 Source: ChemicalCell / ChemicalRoot URL: [Link]

[5] Title: Bis(triphenylphosphine)copper(I) Complexes of Orotate and l-Dihydroorotate Source: Inorganic Chemistry - ACS Publications URL: [Link]

Sources

Acid-Base Profiling of 2,6-Diaminopyrimidine-4-Carboxylic Acid: pKa and Isoelectric Point Determination

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of nucleoside analogs, kinase inhibitors, and targeted therapeutics[1]. For formulation scientists and medicinal chemists, understanding the ionization behavior—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—is non-negotiable. These parameters dictate the molecule's aqueous solubility, lipophilicity (log D), membrane permeability, and binding affinity to target proteins.

This technical guide provides an in-depth mechanistic analysis of the acid-base properties of 2,6-diaminopyrimidine-4-carboxylic acid and outlines self-validating, field-proven protocols for empirically determining its pKa and pI values in accordance with international regulatory standards[2].

Structural and Mechanistic Analysis

To predict the ionization behavior of 2,6-diaminopyrimidine-4-carboxylic acid, we must deconstruct its molecular architecture[3]. The molecule features a pyrimidine core substituted with two exocyclic amino groups (-NH₂) at positions 2 and 6, and a carboxylic acid group (-COOH) at position 4.

Protonation Sites and Predicted pKa Values

The molecule is amphoteric, possessing both acidic and basic functional groups.

  • pKa1 (Carboxylic Acid Deprotonation): Aliphatic carboxylic acids typically exhibit a pKa around 4.8. However, the pyrimidine ring is strongly electron-withdrawing due to its two electronegative nitrogen atoms. This inductive effect stabilizes the carboxylate anion, significantly increasing the acidity of the -COOH group. Based on structural analogs like pyrimidine-4-carboxylic acid, the predicted pKa1 is approximately 2.5 to 3.0 .

  • pKa2 (Pyrimidine Ring Protonation): While the molecule contains two exocyclic amino groups, protonation does not occur on these exocyclic nitrogens. Instead, it occurs on the endocyclic pyrimidine ring nitrogens (N1 or N3). The exocyclic amino groups are electron-donating via resonance, which pushes electron density into the ring and stabilizes the conjugate acid formed upon protonation of the ring nitrogen. The presence of the electron-withdrawing carboxylic acid group slightly dampens this effect. Drawing parallels from 4-chloro-2,6-diaminopyrimidine (which has a predicted pKa of 3.66[4]), the replacement of the chlorine atom with a carboxylic acid/carboxylate group shifts the predicted pKa2 to approximately 4.5 to 5.5 .

The Isoelectric Point (pI)

The isoelectric point is the pH at which the molecule exists predominantly as a zwitterion, carrying a net zero electrical charge. At this pH, the aqueous solubility of the compound is typically at its absolute minimum—a critical factor for crystallization and formulation workflows.

For a simple ampholyte like 2,6-diaminopyrimidine-4-carboxylic acid, the pI is calculated as the arithmetic mean of the two pKa values flanking the zwitterionic state:

pI=2pKa1+pKa2​

Assuming the predicted values of 2.8 and 5.0, the predicted pI is approximately 3.9 .

AcidBase A Cationic Form (pH < pKa1) Net Charge: +1 B Zwitterionic Form (pKa1 < pH < pKa2) Net Charge: 0 (pI) A->B -H⁺ (pKa1 ~2.8) B->A +H⁺ C Anionic Form (pH > pKa2) Net Charge: -1 B->C -H⁺ (pKa2 ~5.0) C->B +H⁺

Figure 1: Acid-base equilibria and protonation states of 2,6-diaminopyrimidine-4-carboxylic acid.

Data Presentation: Quantitative Summaries

Table 1: Predicted Physicochemical Parameters for 2,6-Diaminopyrimidine-4-Carboxylic Acid

ParameterPredicted Value RangeStructural DriverPharmacological Implication
Molecular Weight 154.13 g/mol [5]C₅H₆N₄O₂ formulaHigh ligand efficiency potential.
pKa1 (Acidic) 2.5 – 3.0Carboxylic acid at C4Ionized (anionic) at physiological pH (7.4).
pKa2 (Basic) 4.5 – 5.5Pyrimidine ring N1/N3Unprotonated at physiological pH (7.4).
Isoelectric Point (pI) 3.5 – 4.2Zwitterion formationMinimum aqueous solubility occurs here.
Log P ~ -2.23[6]High polarityHighly hydrophilic; poor passive diffusion.

Experimental Protocols for Empirical Determination

To transition from predicted models to regulatory-compliant empirical data, precise analytical methodologies must be employed. The following protocols are designed to be self-validating and align with OECD Test Guideline 112 (Dissociation Constants in Water) [2].

Protocol A: UV-Vis Spectrophotometric Titration (pKa Determination)

Causality & Rationale: Potentiometric titration is standard, but for compounds with low aqueous solubility near their pI, or pKa values < 3, UV-Vis spectrophotometry is vastly superior. The conjugated pyrimidine chromophore exhibits distinct shifts in its absorption maxima ( λmax​ ) upon protonation/deprotonation, allowing for highly sensitive detection at micromolar concentrations[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1×10−5 M stock solution of 2,6-diaminopyrimidine-4-carboxylic acid in ultra-pure water.

  • Ionic Strength Control: Add KCl to achieve a final background ionic strength of 0.15 M. Causality: This mimics physiological osmolarity and prevents activity coefficient fluctuations during titration.

  • Titration Setup: Transfer 50 mL of the solution to a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C.

  • pH Adjustment: Using a highly precise automated titrator, adjust the pH from 1.0 to 9.0 using standardized 0.1 M HCl and 0.1 M KOH.

  • Spectral Acquisition: At intervals of 0.2 pH units, circulate the solution through a quartz flow-cell (1 cm path length) and record the UV-Vis spectrum from 200 nm to 400 nm.

  • Data Analysis: Identify the isosbestic points (wavelengths where absorbance remains constant regardless of pH). Plot the absorbance at the λmax​ of the anionic and cationic forms against pH.

  • Calculation: Apply non-linear regression using the Henderson-Hasselbalch equation to extract pKa1 and pKa2.

Workflow S1 1. Sample Preparation (10⁻⁵ M in 0.15 M KCl) S2 2. pH Titration (pH 1.0 to 9.0 via HCl/KOH) S1->S2 S3 3. UV-Vis Acquisition (Scan 200-400 nm) S2->S3 S4 4. Spectral Analysis (Isosbestic Point Mapping) S3->S4 S5 5. Non-linear Regression (Henderson-Hasselbalch) S4->S5 S6 6. pKa & pI Derivation S5->S6

Figure 2: UV-Vis spectrophotometric workflow for pKa determination per OECD Guideline 112.
Protocol B: Capillary Isoelectric Focusing (cIEF) for pI Determination

Causality & Rationale: While pI can be calculated from pKa values, empirical verification is critical for zwitterionic drugs. cIEF provides ultra-high resolution by migrating the analyte through a pH gradient until it reaches the exact pH where its net charge is zero, at which point electrophoretic mobility ceases.

Step-by-Step Methodology:

  • Ampholyte Mixture: Prepare a separation matrix containing 2% carrier ampholytes (pH range 3.0 to 10.0), 0.5% hydroxypropyl methylcellulose (HPMC) to suppress electroosmotic flow, and synthetic pI markers (e.g., pI 3.0 and pI 5.5).

  • Sample Injection: Introduce the 2,6-diaminopyrimidine-4-carboxylic acid sample (approx. 0.1 mg/mL) into the neutral coated capillary.

  • Focusing Step: Apply a high voltage (25 kV) across the capillary. The anolyte should be 200 mM Phosphoric acid, and the catholyte 300 mM Sodium hydroxide. Monitor the current; focusing is complete when the current drops to a steady minimum (typically 5-10 minutes).

  • Mobilization: Mobilize the focused zones past the UV detector (set to 280 nm) using chemical mobilization (adding NaCl to the catholyte) or pressure mobilization.

  • Calibration & Validation: Plot the migration time of the synthetic pI markers against their known pI values to create a linear calibration curve. Interpolate the pI of the sample from this curve.

Conclusion

For 2,6-diaminopyrimidine-4-carboxylic acid, the interplay between the electron-withdrawing carboxylic acid and the resonance-donating amino groups creates a unique amphoteric profile. By leveraging UV-Vis spectrophotometry and cIEF, researchers can accurately map these properties, thereby de-risking downstream formulation, optimizing chromatographic separations, and ensuring accurate structure-activity relationship (SAR) modeling.

References

  • PubChemLite: 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) . Université du Luxembourg. Retrieved from: [Link]

  • 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 . ChemicalCell. Retrieved from: [Link]

  • OECD Test Guideline 112: Dissociation Constants in Water (1981) . Umwelt-online.de. Retrieved from: [Link]

Sources

1H NMR and 13C NMR spectral data for 2,6-diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-diaminopyrimidine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction and Molecular Structure

2,6-diaminopyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with two amino groups and a carboxylic acid group. This substitution pattern makes it an interesting scaffold in medicinal chemistry, potentially interacting with biological targets through hydrogen bonding and ionic interactions. A thorough understanding of its structure, achievable through NMR spectroscopy, is paramount for its application and development.

To facilitate the discussion of its NMR spectra, the atoms in 2,6-diaminopyrimidine-4-carboxylic acid are numbered as follows:

Caption: Molecular structure of 2,6-diaminopyrimidine-4-carboxylic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,6-diaminopyrimidine-4-carboxylic acid is expected to be relatively simple, with distinct signals for the aromatic proton, the amino protons, and the carboxylic acid proton. The exact chemical shifts will be highly dependent on the solvent used, due to its influence on hydrogen bonding and proton exchange.[1][2] DMSO-d₆ is a common and recommended solvent for this type of molecule due to its ability to dissolve polar compounds and slow down the exchange of labile protons.[3]

Expected Signals in DMSO-d₆:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm .[4][5] The significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Amino Protons (-NH₂): The two amino groups at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single, potentially broad singlet corresponding to four protons. The chemical shift is anticipated to be in the range of 6.0-7.5 ppm . In similar diaminopyrimidine structures, these protons have been observed in this region.[6] The broadness of the signal can be attributed to quadrupole effects from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Proton (H-5): There is a single proton on the pyrimidine ring at the C5 position. It is expected to appear as a sharp singlet. Its chemical shift is predicted to be in the range of 5.5-6.0 ppm . For comparison, the aromatic proton in 2,4-diamino-6-chloropyrimidine appears at 5.69 ppm in DMSO-d₆.[6] The electron-donating amino groups will shield this proton, shifting it upfield compared to unsubstituted pyrimidine.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to molecular symmetry, only four distinct carbon signals are expected for the pyrimidine ring and the carboxylic acid group.

Expected Signals in DMSO-d₆:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm .[5][7]

  • C2 and C6: These two carbons are chemically equivalent and are attached to amino groups. They are expected to have similar chemical shifts and may appear as a single peak. Based on data for similar pyrimidine derivatives, their chemical shifts are predicted to be in the range of 160-165 ppm .[3][8]

  • C4: This carbon is attached to the carboxylic acid group and is part of the pyrimidine ring. Its chemical shift is anticipated to be around 155-160 ppm .

  • C5: This is the only carbon in the ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the range of 80-90 ppm . This significant upfield shift is due to the strong shielding effect of the two para- and ortho-positioned amino groups. For instance, in 2,4-diaminopyrimidine-5-carbonitrile, the C5 signal appears at 83.0 ppm.[9]

Summary of Predicted NMR Data

¹H NMR Predicted Chemical Shift (ppm) in DMSO-d₆ Multiplicity Integration Assignment
Carboxylic Proton10.0 - 13.0Broad Singlet1H-COOH
Amino Protons6.0 - 7.5Broad Singlet4H-NH₂ at C2 & C6
Aromatic Proton5.5 - 6.0Singlet1HH-5
¹³C NMR Predicted Chemical Shift (ppm) in DMSO-d₆ Assignment
Carbonyl165 - 175-COOH
Ring Carbons160 - 165C2 & C6
Ring Carbon155 - 160C4
Ring Carbon80 - 90C5

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2,6-diaminopyrimidine-4-carboxylic acid, the following experimental workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_h1 ¹H NMR cluster_c13 ¹³C NMR cluster_proc Data Processing weigh Weigh 10-20 mg for ¹H NMR (30-50 mg for ¹³C NMR) dissolve Dissolve in ~0.6 mL of DMSO-d₆ weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into spectrometer transfer->insert lock_tune_shim Lock, Tune, and Shim insert->lock_tune_shim h1_params Acquire ¹H Spectrum (zg30 pulse sequence, 8-16 scans) lock_tune_shim->h1_params c13_params Acquire ¹³C{¹H} Spectrum (zgpg30 pulse sequence, ≥1024 scans) lock_tune_shim->c13_params ft Fourier Transform h1_params->ft c13_params->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H peak_pick Peak Picking (¹H & ¹³C) baseline->peak_pick For ¹³C integrate->peak_pick For ¹H

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2,6-diaminopyrimidine-4-carboxylic acid for ¹H NMR analysis, or 30-50 mg for ¹³C NMR analysis.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Acquire 8 to 16 scans.

    • Set the spectral width to cover a range of at least -2 to 15 ppm.

    • Use a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

    • Acquire a minimum of 1024 scans, as ¹³C has a low natural abundance.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

    • Perform peak picking to determine the precise chemical shifts.

Conclusion

The predictive ¹H and ¹³C NMR analysis presented in this guide provides a solid foundation for researchers working with 2,6-diaminopyrimidine-4-carboxylic acid. The expected chemical shifts and spectral patterns are well-supported by data from structurally related compounds and fundamental NMR principles. By following the detailed experimental protocol, scientists can confidently acquire and interpret high-quality NMR data to confirm the structure and purity of this important heterocyclic compound, thereby advancing its potential applications in drug discovery and materials science. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended to correlate proton and carbon signals.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC. (n.d.).
  • Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study - RSC Publishing. (n.d.).
  • Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. - ResearchGate. (n.d.).
  • Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂ - Benchchem. (n.d.).
  • 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile - ResearchGate. (n.d.).
  • 2,4-Diamino-6-chloropyrimidine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22).
  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC. (n.d.).
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. (n.d.).
  • 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5 - Sigma-Aldrich. (n.d.).
  • Chemical shifts. (n.d.).
  • Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. - R Discovery. (1979, January 1).
  • Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. (n.d.).
  • 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing). (n.d.).
  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. (n.d.).
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2016, June 27).
  • Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. (2009, July 30).
  • 13166-62-6|2,6-Diamino-5-propylpyrimidine-4-carboxylic acid - BLDpharm. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).

Sources

Navigating the Molecular Landscape: A Technical Guide to the Mass Spectrometric Analysis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[SHANGHAI, CN – March 29, 2026] – In the intricate world of drug discovery and development, a precise understanding of a compound's fundamental chemical properties is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of 2,6-diaminopyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into the critical distinction between molecular weight and exact mass, provide precise values for this compound, and offer a detailed, field-proven protocol for the experimental determination of its exact mass using high-resolution mass spectrometry.

Introduction: The Significance of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Pyrimidine derivatives are a cornerstone of therapeutic development, with applications ranging from antiviral and anticancer agents to cardiovascular and anti-inflammatory drugs.[1] 2,6-diaminopyrimidine-4-carboxylic acid, with its rich functionality, represents a versatile scaffold for the synthesis of novel bioactive molecules. Its potential for diverse chemical modifications makes it a valuable building block in the design of targeted therapies. A thorough characterization of its intrinsic properties is the foundational step in any research and development endeavor involving this compound.

Differentiating Molecular Weight and Exact Mass: A Matter of Isotopes

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is crucial for accurate data interpretation, particularly in the context of high-resolution mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights found on the periodic table are these weighted averages. Molecular weight is an essential parameter for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] For instance, the exact mass of carbon is the mass of ¹²C, for hydrogen it is the mass of ¹H, for nitrogen it is the mass of ¹⁴N, and for oxygen it is the mass of ¹⁶O. High-resolution mass spectrometers are capable of measuring the exact mass of a molecule, providing a highly precise and unambiguous identification of its elemental composition.

The distinction arises from the natural existence of isotopes. For example, carbon exists predominantly as ¹²C, but also as ¹³C (approximately 1.1% abundance). While the contribution of heavier isotopes is averaged into the molecular weight, high-resolution mass spectrometry can resolve the individual isotopic peaks, allowing for the precise determination of the monoisotopic peak, which corresponds to the exact mass.

Core Properties of 2,6-Diaminopyrimidine-4-Carboxylic Acid

A comprehensive understanding of a molecule begins with its fundamental physical and chemical properties. The following table summarizes the key mass-related values for 2,6-diaminopyrimidine-4-carboxylic acid.

PropertyValueSource
Chemical Formula C₅H₆N₄O₂Sigma-Aldrich[3]
Molecular Weight 154.13 g/mol Sigma-Aldrich[3]
Exact Mass 154.04907545 DaPubChem (for C₅H₆N₄O₂)[3][4]

Experimental Determination of Exact Mass: A High-Resolution Approach

The precise experimental determination of a molecule's exact mass is a critical step in its characterization, confirming its elemental composition and purity. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. The following section outlines a detailed protocol using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry, a powerful and widely accessible HRMS technique for the analysis of small molecules.

The Causality Behind Experimental Choices: Why ESI-TOF?

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 2,6-diaminopyrimidine-4-carboxylic acid. It allows for the gentle transfer of ions from a liquid phase to the gas phase with minimal fragmentation, preserving the intact molecular ion for analysis.[1]

The Time-of-Flight (TOF) mass analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance in a field-free drift tube. Lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are renowned for their high mass accuracy and resolution, making them ideal for exact mass measurements.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the generation of accurate and reliable data. Each step incorporates internal checks and best practices to validate the results.

G cluster_prep Sample & Standard Preparation cluster_analysis Mass Spectrometric Analysis (ESI-TOF) cluster_data Data Processing & Validation prep_sample Dissolve 2,6-diaminopyrimidine- 4-carboxylic acid in a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) to a final concentration of ~1 µg/mL. infusion Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump. prep_sample->infusion Introduce sample prep_standard Prepare a solution of a known reference standard with a similar m/z (e.g., Leucine Enkephalin) in the same solvent. calibration Introduce the reference standard into the instrument for real-time internal calibration (lock mass correction). prep_standard->calibration Introduce standard ionization Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Optimize source parameters (e.g., capillary voltage, drying gas flow, and temperature). infusion->ionization acquisition Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure sufficient signal intensity and resolution. ionization->acquisition extraction Extract the monoisotopic peak of the protonated molecule [M+H]⁺ from the acquired spectrum. acquisition->extraction calculation Calculate the exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion. calibration->calculation Apply correction extraction->calculation validation Compare the experimentally determined exact mass with the theoretical exact mass. Calculate the mass error in parts per million (ppm). A mass error of < 5 ppm is generally considered acceptable. calculation->validation

Experimental workflow for exact mass determination.
Detailed Step-by-Step Methodology

1. Sample and Reference Standard Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a stable and reproducible signal. The choice of solvent should ensure complete dissolution of the analyte and be compatible with ESI. The addition of a small amount of acid (e.g., formic acid) promotes protonation in positive ion mode, leading to the formation of the [M+H]⁺ ion. A reference standard with a well-defined exact mass is essential for internal calibration, which corrects for any minor fluctuations in the mass spectrometer's performance during the analysis.

  • Protocol:

    • Accurately weigh a small amount of 2,6-diaminopyrimidine-4-carboxylic acid.

    • Dissolve it in a solution of 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.

    • Prepare a separate solution of a suitable reference standard (e.g., Leucine Enkephalin, m/z 556.2771 for [M+H]⁺) in the same solvent at a similar concentration.

2. Mass Spectrometric Analysis (ESI-TOF):

  • Rationale: Direct infusion via a syringe pump provides a constant and stable flow of the sample into the mass spectrometer, allowing for signal averaging and improved data quality. Optimization of the ESI source parameters is crucial to maximize the signal intensity of the analyte while minimizing in-source fragmentation.

  • Protocol:

    • Set up the ESI-TOF mass spectrometer in positive ion mode.

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min using a syringe pump.

    • Optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to achieve a stable and intense signal for the [M+H]⁺ ion of 2,6-diaminopyrimidine-4-carboxylic acid (expected m/z ~155.056).

    • Acquire data over an appropriate m/z range (e.g., 50-500 Da) for a sufficient duration to allow for signal averaging.

    • During the acquisition, introduce the reference standard solution to enable real-time internal calibration (lock mass).

3. Data Processing and Validation:

  • Rationale: The raw data from the mass spectrometer needs to be processed to extract the precise m/z value of the monoisotopic peak. The use of a lock mass ensures that the mass measurement is corrected for any instrumental drift. The final validation step involves comparing the experimental result to the theoretical value and calculating the mass error, which is a key indicator of the data's accuracy.

  • Protocol:

    • Using the instrument's software, process the acquired data.

    • Identify the monoisotopic peak corresponding to the [M+H]⁺ ion of 2,6-diaminopyrimidine-4-carboxylic acid.

    • Apply the lock mass correction to obtain the accurate m/z value.

    • Calculate the exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 Da) from the measured m/z.

    • Calculate the theoretical exact mass of C₅H₆N₄O₂.

    • Determine the mass error in parts per million (ppm) using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of less than 5 ppm provides high confidence in the elemental composition of the molecule.

Conclusion: A Foundation for Future Discovery

The accurate determination of the molecular weight and exact mass of 2,6-diaminopyrimidine-4-carboxylic acid provides a solid foundation for its use in drug discovery and development. The methodologies outlined in this guide offer a robust framework for the characterization of this and other small molecules, ensuring data integrity and reproducibility. As the scientific community continues to explore the therapeutic potential of novel chemical entities, a meticulous approach to their fundamental characterization remains an indispensable prerequisite for success.

References

  • PubChem. 2,6-Diaminopyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea. National Center for Biotechnology Information. [Link]

  • PubChem. Ureidopyrimidinone. National Center for Biotechnology Information. [Link]

  • Biocompare. Accurate Mass Measurements with ESI-TOF Mass Spectrometers. CompareNetworks. [Link]

  • Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(9), 2233-2246. [Link]

  • Chen, S., et al. (2003). Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging. Journal of Mass Spectrometry, 38(10), 1043-1053. [Link]

  • Laganowsky, A., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Protein Science, 25(4), 851-860. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Wörner, S., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • University of Missouri. Calculating Exact Masses. University of Missouri. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. [Link]

  • University of New Mexico. UNM Mass Spectrometry Tutorial. The University of New Mexico. [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • PubChem. 2,6-Dibromopyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Pyrimidine-4,6-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 2,6-diamino-4-pyrimidinol. Chemical Synthesis Database. [Link]

  • NIST. 4-Chloro-2,6-diaminopyrimidine. National Institute of Standards and Technology. [Link]

  • NIST. 4-Amino-2,6-dihydroxypyrimidine. National Institute of Standards and Technology. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2,6-Diaminopyrimidine-4-Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic boundaries of heterocyclic building blocks is critical for predicting formulation stability, synthetic viability, and pharmacokinetic behavior. 2,6-diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a highly functionalized pyrimidine derivative characterized by a complex interplay of electron-donating amino groups and an electron-withdrawing carboxylic acid []().

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, focusing on its structural tautomerism, acid-base equilibria, and thermal degradation kinetics. By mapping the free energy landscapes (ΔG) of its various states, this guide establishes self-validating experimental workflows for rigorous physicochemical profiling.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic stability of 2,6-diaminopyrimidine-4-carboxylic acid is fundamentally dictated by the resonance stabilization of its pyrimidine core. The molecule features a "push-pull" electronic system: the exocyclic amino groups at C2 and C6 donate electron density into the π-system, counteracting the inductive and mesomeric withdrawal by the C4 carboxylic acid.

Amine-Imine Tautomerism

Diaminopyrimidines are subject to prototropic tautomerism, theoretically existing in multiple amine and imine forms. However, the thermodynamic equilibrium is heavily skewed. Quantum mechanical self-consistent reaction field (SCRF) calculations and thermodynamic integration coupled to molecular dynamics (MD/TI) demonstrate that the diamino tautomer is thermodynamically favored over imino forms in aqueous environments 1.

The causality behind this stability lies in the hydration free energy ( ΔGhyd​ ) . While gas-phase calculations sometimes suggest competitive stability for imine forms, the diamino structure provides a superior hydrogen-bond donor/acceptor geometry that maximizes solvent interactions, lowering the overall free energy of the system by several kcal/mol 2.

G N1 Cationic Form (pH < 2) N2 Neutral / Zwitterionic Form (pH 3 - 6) N1->N2 -H+ (Carboxyl Deprotonation) N3 Anionic Form (pH > 7) N2->N3 -H+ (Ring N Deprotonation)

Figure 1: Prototropic equilibria and zwitterion formation across pH gradients.

Solvation Thermodynamics and Physicochemical Data

In aqueous media, 2,6-diaminopyrimidine-4-carboxylic acid exists predominantly as a zwitterion at physiological pH. The carboxylic acid proton is transferred to the most basic nitrogen on the pyrimidine ring. This zwitterionic state is stabilized by a strong electrostatic network, which directly impacts its solubility and melting point.

Quantitative Thermodynamic Parameters
PropertyValue / EstimateThermodynamic Implication
Molecular Weight 154.13 g/mol Standardized mass for calorimetric calculations 3.
Monoisotopic Mass 154.049 DaHigh-resolution MS target for degradation tracking 4.
Tautomeric Preference Diamino (vs. Imino) ΔG favors diamino form by >10 kcal/mol in H2​O 1.
Decarboxylation Temp. > 200 °C (Est.)High thermal barrier due to resonance stabilization 5.

Thermal Stability and Decarboxylation Kinetics

A critical vulnerability of pyrimidine-4-carboxylic acids is their susceptibility to thermal decarboxylation. The position of the carboxylic acid alpha to the ring nitrogen (C4) facilitates the loss of CO2​ at elevated temperatures.

Mechanistic Causality: The decarboxylation is an entropically driven process ( +ΔS ). At room temperature, the reaction is kinetically trapped by a high activation energy ( Ea​ ). However, as temperature increases, the −TΔS term dominates, making the overall Gibbs free energy ( ΔG ) negative. The reaction proceeds via an N-protonated ylide intermediate, analogous to the well-documented decarboxylation pathways of 2-picolinic acids 5.

G A 2,6-Diaminopyrimidine- 4-carboxylic acid B N-Protonated Ylide (Transition State) A->B Thermal Activation (>200°C) D Ring Cleavage / Degradation A->D Extreme Heat (>300°C) C 2,4-Diaminopyrimidine + CO2 B->C Decarboxylation (ΔG < 0)

Figure 2: Thermal decarboxylation and high-temperature degradation pathway.

Experimental Workflows for Thermodynamic Profiling

To rigorously validate the thermodynamic parameters of 2,6-diaminopyrimidine-4-carboxylic acid, the following self-validating protocols must be employed.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of protonation/deprotonation events. Causality & Design: Standard potentiometric titration only yields pKa​ ( ΔG ). ITC directly measures the heat of proton transfer ( ΔH ). By calculating ΔG=−RTlnKa​ , we derive ΔS , revealing whether zwitterion formation is enthalpy-driven (hydrogen bonding) or entropy-driven (solvent reorganization).

  • Step 1: Sample Preparation: Dissolve the compound in degassed, deionized water to a concentration of 1 mM. Causality: Degassing prevents cavitation artifacts during injection, ensuring baseline stability.

  • Step 2: Titrant Preparation: Prepare 10 mM HCl or NaOH in the exact same matched solvent to eliminate heat of mixing artifacts.

  • Step 3: Equilibration: Set the cell temperature to exactly 25.0 °C. Causality: Strict thermal equilibrium prevents baseline drift, isolating the heat of reaction from environmental noise.

  • Step 4: Injection Strategy: Perform 25 injections of 2 μL titrant, spaced 150 seconds apart. Causality: A 150s spacing allows the heat signal to fully return to baseline, ensuring accurate integration of the Area Under the Curve (AUC).

  • Step 5: Self-Validation Check: Perform a control titration of the titrant into a blank solvent. Subtract this heat of dilution from the sample data. Validation: If the integrated heat of the final sample injections does not equal the control baseline, the system has not reached saturation, invalidating the calculated stoichiometry ( n ).

Protocol 2: Thermal Degradation Kinetics via TGA-DSC-MS

Objective: Map the thermodynamic stability limit and confirm the decarboxylation mechanism. Causality & Design: Coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) allows simultaneous tracking of mass loss, heat flow, and evolved gas identity. This distinguishes a pure phase transition (e.g., melting) from chemical degradation.

  • Step 1: Sample Loading: Load 5-10 mg of powder into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is chemically inert and will not catalyze premature degradation, unlike platinum crucibles which can interact with amines at high temperatures.

  • Step 2: Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation (decarboxylation) from oxidative decomposition.

  • Step 3: Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C. Causality: A moderate ramp rate prevents thermal lag within the sample, ensuring the recorded onset temperature accurately reflects the intrinsic activation energy.

  • Step 4: Evolved Gas Analysis: Route the exhaust to an MS and monitor m/z 44 ( CO2​ ) and m/z 17 ( NH3​ ). Causality: Detection of m/z 44 confirms decarboxylation, while m/z 17 indicates pyrimidine ring deamination or cleavage.

  • Step 5: Self-Validation Check: The integral of the DSC endotherm must temporally align perfectly with the derivative of the TGA mass loss curve (DTG peak) and the MS ion chromatogram for m/z 44. Validation: Any temporal mismatch indicates a leak in the transfer line or thermal lag, requiring immediate instrument recalibration.

References

  • Sigma-Aldrich. "2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5". sigmaaldrich.com.

  • PubChemLite. "2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2)". uni.lu. 4

  • BLD Pharm. "16490-14-5 | 2,6-Diaminopyrimidine-4-carboxylic acid". bldpharm.com. 3

  • Journal of the American Chemical Society. "Unique Tautomeric and Recognition Properties of Thioketothymines?". doi.org. 1

  • Organic Letters - ACS Publications. "Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions". acs.org. 5

  • ResearchGate. "The photodynamics of 2,4-diaminopyrimidine in comparison with 4-aminopyrimidine: The effect of amino-substitution". researchgate.net. 2

Sources

Methodological & Application

step-by-step synthesis of 2,6-diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Step-by-Step Synthesis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Introduction

2,6-Diaminopyrimidine-4-carboxylic acid is a vital heterocyclic compound that serves as a fundamental building block in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with multiple functional groups, makes it a versatile intermediate for the synthesis of complex molecules with a wide range of biological activities. Derivatives of diaminopyrimidines are known to possess antimicrobial, antiprotozoal, and anticancer properties. This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 2,6-diaminopyrimidine-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The described synthetic route is a robust three-step process, commencing with readily available starting materials.

Overall Synthetic Scheme

The synthesis of 2,6-diaminopyrimidine-4-carboxylic acid is achieved through a three-step process, beginning with the cyclization of diethyl oxalacetate and guanidine to form a pyrimidine core, followed by chlorination and subsequent amination.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Diethyl_Oxalacetate Diethyl_Oxalacetate Cyclization_Reaction Condensation Diethyl_Oxalacetate->Cyclization_Reaction NaOEt, EtOH Guanidine Guanidine Guanidine->Cyclization_Reaction Intermediate_1 2-Amino-6-hydroxypyrimidine-4-carboxylic acid Cyclization_Reaction->Intermediate_1 Intermediate_2 2-Amino-6-chloropyrimidine-4-carboxylic acid Chlorination_Reaction Chlorination Intermediate_1_ref->Chlorination_Reaction POCl3, Pyridine Chlorination_Reaction->Intermediate_2 Final_Product 2,6-Diaminopyrimidine-4-carboxylic acid Amination_Reaction Amination Intermediate_2_ref->Amination_Reaction NH3 (aq) Amination_Reaction->Final_Product

Caption: Overall workflow for the synthesis of 2,6-diaminopyrimidine-4-carboxylic acid.

Step 1: Synthesis of 2-Amino-6-hydroxypyrimidine-4-carboxylic acid (Intermediate 1)

This initial step involves the construction of the pyrimidine ring through a condensation reaction. The most common and effective method for forming a 2-aminopyrimidine ring is the reaction of guanidine with a 1,3-bifunctional three-carbon fragment.[1] In this protocol, diethyl oxalacetate serves as the three-carbon component, which upon reaction with guanidine, yields the desired pyrimidine core with the carboxylic acid group at the 4-position and a hydroxyl group at the 6-position.

Protocol
  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Guanidine Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add guanidine hydrochloride (1.0 eq). Stir the mixture to form a suspension of guanidine free base and a precipitate of sodium chloride.

  • Condensation Reaction: To the guanidine suspension, add diethyl oxalacetate (1.0 eq) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid until the pH is approximately 4-5. The product will precipitate out of the solution upon cooling.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent if necessary.

Reagent Table
ReagentMolecular Weight ( g/mol )Molar Equivalent
Sodium22.991.0
Anhydrous Ethanol46.07Solvent
Guanidine Hydrochloride95.531.0
Diethyl Oxalacetate188.181.0
Glacial Acetic Acid60.05For acidification

Step 2: Synthesis of 2-Amino-6-chloropyrimidine-4-carboxylic acid (Intermediate 2)

The conversion of the 6-hydroxy group to a 6-chloro group is a crucial step to enable the subsequent amination. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a standard reagent for the chlorination of hydroxypyrimidines.[2][3] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.

Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 2-amino-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

  • Base Addition: Carefully add pyridine (1.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.

  • Isolation: The product will precipitate from the aqueous solution. Collect the solid by filtration and wash thoroughly with cold water to remove any remaining acid.

  • Drying: Dry the product under vacuum to obtain 2-amino-6-chloropyrimidine-4-carboxylic acid.

Step 3: Synthesis of 2,6-Diaminopyrimidine-4-carboxylic acid (Final Product)

The final step is a nucleophilic aromatic substitution reaction where the 6-chloro group is displaced by an amino group. This is typically achieved by heating the chloropyrimidine with ammonia in a sealed vessel.

Protocol
  • Reaction Setup: Place 2-amino-6-chloropyrimidine-4-carboxylic acid (1.0 eq) and a concentrated aqueous or alcoholic solution of ammonia in a sealed pressure vessel.

  • Heating: Heat the vessel to 120-140 °C for 6-8 hours. The pressure will increase inside the vessel, so appropriate safety precautions must be taken.

  • Work-up: After cooling the vessel to room temperature, carefully open it in a fume hood.

  • Isolation: Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product. Collect the solid by filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure 2,6-diaminopyrimidine-4-carboxylic acid.

Data Summary

StepProductTypical Yield (%)Key Characterization
12-Amino-6-hydroxypyrimidine-4-carboxylic acid70-80¹H NMR, ¹³C NMR, Mass Spectrometry
22-Amino-6-chloropyrimidine-4-carboxylic acid80-90¹H NMR, ¹³C NMR, Mass Spectrometry
32,6-Diaminopyrimidine-4-carboxylic acid60-70¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis

Mechanism of Pyrimidine Ring Formation

The formation of the 2-amino-6-hydroxypyrimidine-4-carboxylic acid ring proceeds through a well-established condensation mechanism.

Cyclization_Mechanism cluster_nuc_attack Nucleophilic Attack cluster_cyclization Intramolecular Cyclization cluster_aromatization Aromatization Guanidine Guanidine Intermediate_A Tetrahedral Intermediate Guanidine->Intermediate_A Attacks carbonyl DEO Diethyl Oxalacetate DEO->Intermediate_A Intermediate_B Enamine Intermediate Intermediate_A->Intermediate_B - EtOH Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular attack Product 2-Amino-6-hydroxypyrimidine-4-carboxylic acid Intermediate_C->Product - H₂O

Caption: Simplified mechanism of the initial pyrimidine ring formation.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 946-951. Available at: [Link]

  • Brown, D. J., & Lyall, J. M. (1965). Pyrimidine Reactions. XI. Amination Rates for Two Chlorodimethylprimidines without Solvent. Australian Journal of Chemistry, 18(11), 1967-1973. Available at: [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(11), e11508. Available at: [Link]

  • Cheméo. (n.d.). 2-amino-6-chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-54. Available at: [Link]

  • MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved from [Link]

  • Shaik, A. R., et al. (2010). Synthesis and in vitro Antibacterial Activity of Some Novel 2-Amino-4, 6-D Derivatives. International Journal of PharmTech Research, 2(4), 2345-2351. Available at: [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
  • El-Sayed, R. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Doležal, M., et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Pharmacy and Pharmacology, 58(4), 549-557. Available at: [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
  • Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available at: [Link]

  • Kyushu University Library. (n.d.). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Retrieved from [Link]

Sources

2,6-diaminopyrimidine-4-carboxylic acid as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-Diaminopyrimidine-4-Carboxylic Acid as a Versatile Precursor in Targeted Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interact with conserved biological binding sites. 2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) has emerged as a highly valuable building block, particularly in the development of small-molecule kinase inhibitors.

The structural topology of this precursor offers two distinct advantages:

  • Pharmacophore Mimicry : The 2,6-diaminopyrimidine core acts as an isostere for the adenine ring of ATP. The dual amino groups at positions 2 and 6 serve as a robust hydrogen-bond donor/acceptor network, allowing the molecule to anchor securely into the hinge region of kinases such as 1[1] and2[2].

  • Orthogonal Functionalization : The carboxylic acid at the C4 position provides a functionalizable handle for amidation to probe solvent-exposed regions of a binding pocket. Concurrently, the electron-donating nature of the 2,6-diamino groups highly activates the C5 position toward electrophilic aromatic substitution, enabling late-stage halogenation and cross-coupling[3].

Physicochemical Profiling

Understanding the physicochemical properties of the precursor is critical for optimizing reaction conditions. The highly polar nature of the pyrimidine core often dictates the choice of solvents and purification methods.

Table 1: Physicochemical Properties of 2,6-Diaminopyrimidine-4-carboxylic acid

PropertyValueCausality / Impact on Synthesis
CAS Number 16490-14-5Unique identifier for procurement and safety tracking.
Molecular Formula C5H6N4O2Determines exact mass for reaction tracking.
Monoisotopic Mass 154.05 DaLC-MS[M+H]+ expected at m/z 155.05[4].
Topological Polar Surface Area 115.1 ŲHighly polar; necessitates polar aprotic solvents (DMF/DMSO).
LogP (predicted) -0.6Hydrophilic nature requires reverse-phase chromatography for purification[4].

Orthogonal Functionalization Strategy

To maximize the chemical space explored during hit-to-lead optimization, a divergent synthesis strategy is employed. The workflow below illustrates the sequential functionalization of the C4-carboxylic acid and the C5-carbon to generate a diverse kinase inhibitor library.

G Precursor 2,6-Diaminopyrimidine- 4-carboxylic acid Amidation C4-Amidation (HATU, DIPEA) Precursor->Amidation R-NH2 Step 1 Halogenation C5-Iodination (NIS, DMF) Precursor->Halogenation Alternative Sequence Amidation->Halogenation Step 2 Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) Halogenation->Suzuki Step 3 Library Kinase Inhibitor Library Suzuki->Library Screening

Orthogonal functionalization workflow of 2,6-diaminopyrimidine-4-carboxylic acid.

Experimental Protocols

Protocol A: HATU-Mediated C4-Amidation

Rationale : The carboxylic acid at the C4 position of an electron-deficient pyrimidine can suffer from poor activation and is prone to decarboxylation under harsh conditions. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation and minimizes side reactions compared to standard carbodiimides (e.g., EDC/DCC).

Procedure :

  • Preparation : In an oven-dried 25 mL round-bottom flask under an N₂ atmosphere, suspend 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Note: Brief sonication may be required due to the low initial solubility of the precursor.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation Check : The solution will visibly transition from a cloudy suspension to a homogeneous yellow solution, indicating successful formation of the active ester.

  • Coupling : Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise.

  • Monitoring : Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS, tracking the complete disappearance of the precursor peak at m/z 155.05 [M+H]+.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Protocol B: Regioselective C5-Iodination

Rationale : The C5 position is highly activated by the two adjacent electron-donating amino groups. N-Iodosuccinimide (NIS) provides a mild, electrophilic source of iodine that selectively targets C5 without requiring harsh acidic conditions, which could otherwise degrade the newly formed C4-amide[3].

Procedure :

  • Preparation : Dissolve the C4-amide intermediate (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) and protect the reaction flask from ambient light using aluminum foil to prevent radical-mediated side reactions.

  • Halogenation : Add NIS (1.05 eq, 0.525 mmol) in a single portion.

  • Reaction : Stir the mixture at room temperature for 1 hour. The strong ortho/para-directing effect of the 2,6-diamino groups ensures rapid and regioselective conversion.

  • Quenching : Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (10 mL). Self-Validation Check : The addition of Na₂S₂O₃ will immediately neutralize any unreacted iodine species, turning the solution from a dark brown/red to a pale yellow/colorless mixture.

  • Isolation : Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the C5-iodo intermediate.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Rationale : The introduction of aryl or heteroaryl groups at C5 is crucial for engaging the deep hydrophobic pockets of kinases (e.g., the DFG-out conformation). Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate dppf ligand possesses a large bite angle, effectively overcoming steric hindrance at the highly substituted pyrimidine core.

Procedure :

  • Setup : In a microwave-safe vial, combine the C5-iodo intermediate (1.0 eq, 0.2 mmol), the corresponding arylboronic acid (1.5 eq, 0.3 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.01 mmol).

  • Solvent & Base : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 2.0 mL).

  • Reaction : Seal the vial and irradiate in a microwave reactor at 110°C for 30 minutes.

  • Workup : Dilute with EtOAc, filter through a pad of Celite to remove palladium black residues, and concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Reaction Optimization Data

To ensure high-throughput library generation, the C4-amidation step was strictly optimized. Table 2 summarizes the causality of reagent selection and its impact on reaction yields.

Table 2: Optimization of C4-Amidation Conditions

Coupling ReagentBaseSolventConversion (%)Causality / Observation
EDC/HOBtTEADCM< 20%Precursor is completely insoluble in DCM; poor activation.
PyBOPDIPEADMF65%Better solubility, but coupling is slow for sterically hindered amines.
HATU DIPEA DMF > 95% Optimal. HOAt active ester overcomes steric hindrance rapidly.
T3P (50% in EtOAc)PyridineEtOAc/DMF40%Biphasic system led to incomplete conversion and premature precipitation.

Sources

Application Notes and Protocols for Peptide Coupling with 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a detailed guide for the successful peptide coupling of 2,6-diaminopyrimidine-4-carboxylic acid with amino acids or peptides. Due to the presence of two reactive exocyclic amino groups in addition to the carboxylic acid, this protocol emphasizes strategies for achieving chemoselectivity to ensure the desired amide bond formation at the C4-carboxylic acid position while minimizing side reactions. We will explore two primary approaches: a direct coupling method that leverages pH control and a more robust strategy involving the orthogonal protection of the amino groups. This guide offers in-depth scientific rationale, step-by-step experimental procedures, and troubleshooting advice to enable researchers to confidently incorporate this versatile building block into their synthetic workflows.

Introduction: The Significance of 2,6-Diaminopyrimidine-4-Carboxylic Acid in Medicinal Chemistry

2,6-Diaminopyrimidine-4-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The diaminopyrimidine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors.[1] The ability to append peptide fragments to this core via the C4-carboxylic acid opens up new avenues for creating novel peptidomimetics, targeted therapeutics, and chemical probes. However, the inherent reactivity of the two amino groups at the C2 and C6 positions presents a significant synthetic challenge, necessitating a carefully considered approach to peptide coupling.

Understanding the Reactivity Landscape: A Tale of Three Functional Groups

The key to a successful coupling lies in understanding the relative reactivity of the carboxylic acid and the two amino groups. The exocyclic amino groups on the pyrimidine ring are generally more basic and nucleophilic than the ring nitrogen atoms.[2][3][4] This heightened nucleophilicity poses a risk of self-condensation or reaction with the activated carboxylic acid of another molecule.

To achieve selective acylation at the carboxylic acid, we must either temporarily deactivate the amino groups or exploit subtle differences in their reactivity compared to the carboxylate.

dot

Caption: Functional group reactivity in the target molecule.

Protocol I: Direct Peptide Coupling via pH-Controlled Activation

This approach aims for a one-pot coupling by modulating the pH of the reaction medium to selectively protonate the more basic amino groups, thereby reducing their nucleophilicity and favoring the activation of the carboxylate. This method is experimentally simpler but may require careful optimization for each specific substrate.

Scientific Rationale

The pKa of the exocyclic amino groups of aminopyrimidines is generally higher than that of the carboxylic acid. By maintaining the reaction pH below the pKa of the amino groups but above the pKa of the carboxylic acid, we can achieve a state where the amino groups are predominantly in their protonated, non-nucleophilic ammonium form, while the carboxylic acid exists as the carboxylate anion, ready for activation.

Materials
ReagentSupplierGrade
2,6-Diaminopyrimidine-4-carboxylic acidSigma-Aldrich≥98%
Amino Acid or Peptide (with protected N-terminus)VariousSynthesis Grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-Aldrich≥98%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis Grade
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich≥99.8%
Hydrochloric Acid (HCl) solution (e.g., 1 M in Dioxane)Sigma-Aldrich-
Diethyl etherFisher ScientificACS Grade
Experimental Protocol
  • Dissolution and Protonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add a carefully measured amount of a non-nucleophilic acid, such as a solution of HCl in dioxane (2.0 eq), to protonate the exocyclic amino groups. Stir the solution for 15-20 minutes at room temperature. The formation of a salt may be observed.

  • Carboxylate Formation: Add N,N-Diisopropylethylamine (DIPEA) (2.1 eq) to the reaction mixture. This will deprotonate the carboxylic acid to form the carboxylate and neutralize the excess acid.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add the HATU solution to the reaction mixture. Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.

  • Coupling: Add the N-terminally protected amino acid or peptide (1.2 eq) to the reaction mixture, followed by an additional amount of DIPEA (1.0 eq) to act as a base for the coupling reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

dot

Caption: Workflow for the direct peptide coupling protocol.

Protocol II: Orthogonal Protection Strategy for Unambiguous Coupling

For more complex substrates or to guarantee selectivity, a protection strategy is the most reliable approach. This involves temporarily blocking the two amino groups with a protecting group that can be removed under conditions that do not affect the newly formed peptide bond or other protecting groups on the peptide fragment. The tert-Butoxycarbonyl (Boc) group is a suitable choice for this purpose.

Scientific Rationale

The Boc group is stable under the basic conditions typically used for peptide coupling but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA), which is compatible with most peptide protecting group strategies.[5][6][7][8] By protecting the amino groups as their Boc-carbamates, their nucleophilicity is significantly reduced, allowing for the clean and efficient activation and coupling of the carboxylic acid.

Materials
ReagentSupplierGrade
2,6-Diaminopyrimidine-4-carboxylic acidSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc)₂OSigma-Aldrich≥98%
Triethylamine (TEA) or DIPEASigma-AldrichReagent Grade
Dioxane or Tetrahydrofuran (THF)Sigma-AldrichAnhydrous
Amino Acid or Peptide (with protected N-terminus)VariousSynthesis Grade
HATUSigma-Aldrich≥98%
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich≥99.8%
Trifluoroacetic acid (TFA)Sigma-AldrichReagentPlus®, ≥99%
Dichloromethane (DCM)Fisher ScientificACS Grade
Experimental Protocol

Step 1: Di-Boc Protection of 2,6-Diaminopyrimidine-4-carboxylic Acid

  • Dissolution: Suspend 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq) in a mixture of dioxane (or THF) and water.

  • Basification: Add triethylamine or DIPEA (2.2 eq) to the suspension and stir until a clear solution is obtained.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the di-Boc protected product. This can be purified by crystallization or flash chromatography if necessary.

Step 2: Peptide Coupling

  • Dissolution and Activation: Dissolve the di-Boc protected 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Coupling: Add the N-terminally protected amino acid or peptide (1.2 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Follow the procedure described in Protocol I (Section 3.3, steps 6 and 7).

Step 3: Deprotection of Boc Groups

  • Cleavage Cocktail: Dissolve the purified, fully protected peptide in a cleavage cocktail of TFA/DCM (e.g., 1:1 v/v).

  • Deprotection: Stir the solution at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. Triturate the residue with cold diethyl ether to precipitate the deprotected peptide, which can then be collected by filtration.

dot

Caption: Workflow for the orthogonal protection strategy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. Increase the activation time or use a slight excess of the coupling reagent (e.g., 1.2 eq of HATU).
Steric hindrance from bulky amino acids.Increase the reaction temperature to 40-50 °C. Consider using a more powerful coupling reagent like COMU.
Presence of Side Products Reaction of amino groups (in direct coupling).Re-optimize the amount of acid used for protonation in Protocol I. Switch to the more robust protection strategy (Protocol II).
Racemization of the activated amino acid.Add an equivalent of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®) to the reaction mixture.
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration.Increase the deprotection time or use a higher concentration of TFA (e.g., 50-95% in DCM). The addition of a scavenger like triisopropylsilane (TIS) can be beneficial.
Difficulty in Purification Similar polarity of product and by-products.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., reversed-phase chromatography).

Conclusion

The successful incorporation of 2,6-diaminopyrimidine-4-carboxylic acid into peptides is readily achievable with careful consideration of the inherent reactivity of its functional groups. For straightforward couplings, a pH-controlled direct approach may suffice with meticulous optimization. However, for broader applicability and to ensure the highest purity and yield, the orthogonal protection strategy using Boc groups is highly recommended. These protocols provide a solid foundation for researchers to leverage the unique properties of this valuable building block in the design and synthesis of novel peptide-based molecules for a wide range of applications in chemical biology and drug discovery.

References

  • Libretexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2019, December 17). Comparing basic strength order of amines. [Link]

  • Fiveable. (2025, August 15). 5.2 Basicity of amines. Organic Chemistry II. [Link]

  • Gao, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 223, 113654. [Link]

  • Libretexts. (2021, July 31). 12.3 Basicity of Amines. Chemistry LibreTexts. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • Reddy, B. V. S., et al. (2010). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Tetrahedron Letters, 51(40), 5293-5296. [Link]

  • Stewart, R., & O'Donnell, J. P. (1964). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 42(7), 1681-1693. [Link]

  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Ager, A., et al. (1998). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 42(11), 2994-3002. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Wikipedia. Protecting group. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, Appendix 3B. [Link]

  • Dong, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. [Link]

  • Griffin, R. J., & Stevens, M. F. G. (1994). Structural studies on bio-active compounds. Part 25. Synthesis and properties of potential metabolites of the diaminopyrimidine antifolate 2,4-diamino-5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine (MZPES). Journal of the Chemical Society, Perkin Transactions 1, (13), 1711-1717. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • artgerecht. Diaminopyrimidine – Drug Class and Medical Use. [Link]

  • Griffin, R. J., & Stevens, M. F. G. (1994). Structural studies on bio-active compounds. Part 25. Synthesis and properties of potential metabolites of the diaminopyrimidine antifolate 2,4-diamino-5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine (MZPES). Journal of the Chemical Society, Perkin Transactions 1, (13), 1711-1717. [Link]

  • PubChem. 2,6-Diaminopyridine-4-carboxylic acid. [Link]

  • ResearchGate. pKa values for carboxylic acids. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

Sources

Application Note: 2,6-Diaminopyrimidine-4-carboxylic Acid (DAPC) as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

2,6-Diaminopyrimidine-4-carboxylic acid (DAPC, CAS 16490-14-5) is a highly functionalized, polytopic heterocyclic compound[1]. While it is widely recognized as a critical building block in the synthesis of pharmaceutical intermediates, nucleoside analogs, and functional aromatic polyamides[2][3], its unique structural topography makes it an exceptional ligand for advanced coordination chemistry.

DAPC features three distinct types of coordination sites:

  • Pyrimidine Ring Nitrogens (N1, N3): Capable of σ-donation to transition metals.

  • Carboxylic Acid Group (C4): Capable of monodentate, bidentate chelating, or multi-metallic bridging modes.

  • Exocyclic Amino Groups (C2, C6): While generally poor direct ligands due to electron delocalization into the pyrimidine π-system, they serve as powerful hydrogen-bond donors for supramolecular assembly.

Mechanistic Causality in Ligand Design

The strategic advantage of using DAPC over unsubstituted pyrimidine-4-carboxylic acid lies in its electronic profile. The electron-donating amino groups at the 2- and 6-positions significantly increase the electron density on the pyrimidine ring. This inductive and resonance-driven enrichment enhances the basicity and σ-donor capacity of the N3 atom. Consequently, when paired with the adjacent C4-carboxylate, DAPC forms an exceptionally stable 5-membered metallacycle (N,O-chelation) with transition metals like Ru(II), Ni(II), and Cu(II)[4][5]. Conversely, when reacted with harder metal ions (e.g., Li⁺, Pb²⁺, Cd²⁺) under hydrothermal conditions, the carboxylate group dominates via μ2​ or μ3​ bridging modes, driving the assembly of 3D coordination polymers and metal-organic frameworks (MOFs)[6].

Coordination Modes & Logical Relationships

The structural outcome of DAPC coordination is highly dependent on the chosen metal center and reaction conditions. The diagram below illustrates the divergent coordination pathways of DAPC.

BindingModes DAPC DAPC Ligand (Polytopic Donor) Mode1 Mononuclear N,O-Chelation (N3 & C4-Carboxylate) DAPC->Mode1 Transition Metals (Ru, Ni, Cu) Mode2 Bridging Mode (μ2 / μ3) (Carboxylate O1, O2) DAPC->Mode2 Main Group / Lanthanides (Li, Pb, Cd) Mode3 Hydrogen Bonding (2,6-Diamino groups) DAPC->Mode3 Crystal Engineering Mode1->Mode3 Secondary Interactions App1 Photocatalysts & Bioassays Mode1->App1 Mode2->Mode3 Network Stabilization App2 3D Coordination Polymers (MOFs) Mode2->App2 App3 Supramolecular Architectures Mode3->App3

Logical relationship of DAPC coordination modes and their resulting applications.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trust, the following protocols incorporate built-in validation checkpoints. These checkpoints allow researchers to confirm the success of intermediate steps before proceeding, preventing the propagation of errors.

Protocol A: Synthesis of Mononuclear [Ru(bpy)2​(DAPC)]PF6​

This protocol leverages the N,O-chelating ability of DAPC to synthesize a luminescent ruthenium(II) polypyridyl complex, analogous to established syntheses using 2-(2'-pyridyl)pyrimidine-4-carboxylic acid[5].

Reagents: cis−[Ru(bpy)2​Cl2​]⋅2H2​O , DAPC ligand, Ethanol, Deionized Water, Potassium Hexafluorophosphate ( KPF6​ ).

Step-by-Step Methodology:

  • Solubilization: Suspend 0.5 mmol of cis−[Ru(bpy)2​Cl2​]⋅2H2​O and 0.55 mmol of DAPC in a 1:1 mixture of EtOH/H₂O (20 mL) in a round-bottom flask.

  • Deprotonation: Add 0.55 mmol of NaOH (or Et3​N ) to deprotonate the carboxylic acid, activating it for metal binding. Causality: Deprotonation shifts the equilibrium toward the formation of the thermodynamically stable 5-membered chelate ring.

  • Reflux: Purge the system with N2​ for 15 minutes. Heat the mixture to reflux (85 °C) for 6 hours in the dark. The solution will transition from dark purple/brown to a deep red-orange.

  • Validation Check 1 (Optical): Spot a drop of the reaction mixture on a TLC plate and illuminate with a 365 nm UV lamp. A strong orange/red emission indicates the successful formation of the [Ru(bpy)2​(L)]+ chromophore. If the spot is non-emissive, the starting material has not fully reacted; extend reflux.

  • Anion Exchange: Cool the mixture to room temperature and filter to remove unreacted ligand. Add a saturated aqueous solution of KPF6​ (approx. 2 mL) dropwise to the filtrate.

  • Isolation: Collect the resulting red-orange precipitate via vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Validation Check 2 (Spectroscopic): Analyze the crude product via FT-IR. A shift of the asymmetric carboxylate stretch ( νasym​ ) from ~1700 cm⁻¹ (free ligand) to ~1640 cm⁻¹ confirms successful N,O-chelation.

Workflow Start Ru(bpy)₂Cl₂ Precursor Solvent EtOH / H₂O Reflux (N₂ Atmosphere) Start->Solvent Ligand DAPC Ligand (N,O-donor) Ligand->Solvent Intermediate [Ru(bpy)₂(DAPC)]Cl (Soluble) Solvent->Intermediate Δ, 6 hrs, Base Anion KPF₆ Addition (Anion Exchange) Intermediate->Anion Cooling to RT Product [Ru(bpy)₂(DAPC)]PF₆ (Precipitate) Anion->Product Precipitation Analysis NMR, IR, UV-Vis Characterization Product->Analysis Validation Check

Experimental workflow for synthesizing Ru(II)-DAPC coordination complexes.

Protocol B: Hydrothermal Synthesis of a Pb(II)-DAPC 3D Coordination Polymer

For harder metal ions, DAPC acts as a bridging ligand. This protocol outlines the synthesis of a dense 3D framework.

Reagents: Pb(NO3​)2​ , DAPC ligand, Deionized Water.

Step-by-Step Methodology:

  • Preparation: Combine 0.2 mmol of Pb(NO3​)2​ and 0.2 mmol of DAPC in 10 mL of deionized water inside a 23 mL Teflon-lined stainless steel autoclave.

  • pH Adjustment: Adjust the pH to approximately 5.5 using dilute NaOH. Causality: A slightly acidic to neutral pH ensures the carboxylate is deprotonated for coordination, while preventing the precipitation of amorphous lead hydroxide ( Pb(OH)2​ ).

  • Hydrothermal Treatment: Seal the autoclave and heat to 140 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a slow, controlled rate of 5 °C/hour. Causality: Slow cooling allows for the thermodynamic selection of highly ordered, single-crystal domains over kinetic amorphous aggregates.

  • Validation Check (Diffraction): Inspect the reaction vessel. The presence of highly faceted, block-like crystals indicates successful framework assembly. Perform a rapid powder X-ray diffraction (PXRD) scan; sharp diffraction peaks at low 2 θ angles (e.g., 5-10°) confirm the formation of an extended, ordered 3D network rather than an amorphous precipitate.

Quantitative Data Presentation

Spectroscopic characterization is critical for verifying the coordination mode of DAPC. The table below summarizes the expected quantitative shifts upon coordination, drawing on established data for pyrimidine-carboxylate complexes[4].

Property / TechniqueFree DAPC LigandRu(II)-DAPC Complex (Chelate)Pb(II)-DAPC Polymer (Bridging)Diagnostic Significance
FT-IR: νasym​(COO−) ~1700 cm⁻¹ (COOH)1630 – 1650 cm⁻¹1580 – 1610 cm⁻¹Shift to lower wavenumbers confirms deprotonation and metal binding.
FT-IR: Δν ( νasym​−νsym​ ) N/A> 200 cm⁻¹< 150 cm⁻¹ Δν>200 indicates monodentate/chelating; Δν<150 indicates bridging[6].
¹⁵N NMR: N3 Resonance ~250 ppm~180 – 205 ppm~230 ppmMassive upfield shift (CIS ≈ -45 to -75 ppm) unambiguously proves direct N-metal bonding[4].
¹H NMR: C5 Proton ~7.8 ppm~8.2 – 8.5 ppm~7.9 ppmDownfield shift indicates electron density withdrawal by the transition metal via the N3 atom.

References

  • Fluorochem. "2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5)". Fluorochem UK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWVoOwpKientN0Ox-n1cJDidAhGicPe6YtPIvigl-3aF5R17SJEyaM5M4piNcSajIkkLy6HNFcgP9kfYm9I5gw9Wxivtk_LBI8c66IkmZunasMQ6OVbXikcHk0JqHJ7w0Br-J]
  • ChemicalCell. "2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1". Chemical Root.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPujzB5T6t7HmEq70hR-QrnLGzO7_MhPEt5spGAiIXvhyNydxMrNKoVGE5KGGIw46zA1u06eeOKRHrvwBwLqqoMK-mZeH6LfoJaBkYulgru0hT4Dd8vOVL5s3fqyCPJvCqZib2VAuBeuDMZ93Q2IFrQvZp1RNU_me0TP7gJSEte0SZtYu50P_Z7vLpbiXCRb39iDSjclJjkQpwKz2JCk=]
  • Shabbir et al. "Functional Aromatic Polyamides". Polymers (MDPI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1f5Db4aqhQFtS_X2Kot2YLCpqSFRy2wmokzp9duPiF9bXG8fbzEAfM_8F8wXXHsSJwntiroBclBNJWbiQGBSBBbVPtJBCgPXZnvp3w33LoTmQN-qJxYRSgZJaJGPiOBp9]
  • RSC Publishing. "15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes". Dalton Transactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER00eJAPQyrtcUON7hv2-cYe67DuIdVgK6r_636Sj4AdYDjoqDIyeG98ABFyNlQsQJoEBxVBhs8_MIA10zpYyNFcm-nBo7rkaFBJJrI9vgieFcycjwi5NpDwRmlObVjWk_wBTwYxSr-ZpqMld5UqlB8f3ZnUB8WabprkdE]
  • ACS Publications. "Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid". Inorganic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Ql1eFqlO4a4FjWDLz1edpTN6mDbdwxvWtaiWkN9nnSYZyoDjxzW7Mpe34uO1lMbXzLJ3gQ0DH60XIVGIf7rZEhm7ejn4UP7zW8RZjXyeOw3t3qRvEDLHijP4u92VizU1B_p4dg==]
  • Taylor & Francis. "Synthesis, structure, and thermal properties of 3-D coordination polymers constructed from asymmetrical carboxylates". Journal of Coordination Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWmj-0KfnjU63uVU95GiHikhggPTepRZi_C1IbT_hvORnjnJDgamj_2cn24R6nJTHWZSLlHkjIhrmCDjxFb1SFna6B0yah0WEFkfw4CO2bXoC_yHkUXYRJcEoBvyMsde5uMw52PKeaQypmuFzhefvqOo8ZcVWaGtu3IwI=]
  • NIH/PMC. "Bis(μ3-pyrimidine-4-carboxylato)bis(μ2-pyrimidine-4-carboxylato)tetrakis(aqualithium)". Acta Crystallographica Section E.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwz5shlgCMvrwv2nvds3XxjKb-eCSltG88Q5DvroR8Z8ue5i8tuomnLuC4U5498g8tOYz0wb2ZSsw4-OtF5Q9w5EiSnwhvTq_alScYy4OefBDm_UVOf-0ahXLOSG75K8bSLWRyUm8z2Py07ok=]

Sources

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Date Issued: March 29, 2026 Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals

Introduction & Analytical Challenges

The quantification and structural characterization of 2,6-diaminopyrimidine-4-carboxylic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. As a polyfunctional pyrimidine derivative, this molecule possesses five active hydrogens: two on each primary amine (positions 2 and 6) and one on the carboxylic acid (position 4).

This high degree of polarity, combined with the molecule's propensity for amine-imine tautomerization and extensive intermolecular hydrogen bonding, renders it entirely non-volatile and highly susceptible to thermal degradation at standard GC injection port temperatures [1]. To achieve baseline chromatographic resolution and sensitive MS detection, the active hydrogens must be systematically replaced with non-polar moieties. This guide details the mechanistic causality and step-by-step protocols for two field-proven derivatization workflows.

Mechanistic Rationale & Causality

Selecting the correct derivatization pathway is not merely about increasing volatility; it is about controlling the reaction kinetics to prevent the formation of multiple derivative artifacts.

The MTBSTFA Silylation Pathway

While standard silylation using BSTFA often yields an unpredictable mixture of partially silylated products due to steric hindrance at the adjacent pyrimidine amines, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) offers a distinct advantage. MTBSTFA replaces active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups. The severe steric bulk of the TBDMS moiety physically prevents di-silylation on a single primary amine, driving the reaction cleanly toward a uniform tri-TBDMS derivative [2]. Furthermore, TBDMS derivatives are exponentially more resistant to hydrolytic degradation than standard TMS derivatives.

The Two-Step Esterification-Acylation Pathway

For matrices where moisture cannot be entirely eliminated, or when maximum volatility is required, a two-step approach is superior.

  • Fischer Esterification: Reacting the sample with Methanolic HCl specifically targets the 4-carboxylic acid, locking it as a methyl ester and preventing it from cross-reacting in subsequent steps.

  • Acylation: Subsequent treatment with Heptafluorobutyric anhydride (HFBA) aggressively acylates the 2- and 6-amino groups. The strong electron-withdrawing nature of the heptafluorobutyryl groups completely suppresses pyrimidine tautomerization, yielding a highly stable, halogenated derivative that provides exceptional sensitivity in both Electron Ionization (EI) MS and Electron Capture Detection (ECD) [3].

Workflow Start Sample: 2,6-Diaminopyrimidine- 4-Carboxylic Acid (5 Active Hydrogens) Split Select Derivatization Pathway Start->Split Dry under N2 Path1 Pathway A: Silylation (MTBSTFA + Pyridine) Split->Path1 Rapid, 1-step Path2 Pathway B: Esterification (Methanolic HCl) Split->Path2 Robust, 2-step Prod1 Tri-TBDMS Derivative (Stable, Diagnostic [M-57]+) Path1->Prod1 60°C, 60 min Acylation Acylation (HFBA + Ethyl Acetate) Path2->Acylation 80°C, 60 min then dry Prod2 Methyl Ester / Di-HFB Derivative (Highly Volatile, ECD Compatible) Acylation->Prod2 60°C, 30 min then dry & reconstitute GCMS GC-MS Analysis (HP-5MS or DB-5 Column) Prod1->GCMS Prod2->GCMS

Decision tree and workflow for the derivatization of 2,6-diaminopyrimidine-4-carboxylic acid.

Quantitative Method Comparison

ParameterProtocol A: MTBSTFA SilylationProtocol B: Esterification-Acylation
Target Functional Groups -COOH, -NH2 (Positions 2, 6)-COOH (Ester), -NH2 (Acyl)
Reagents Used MTBSTFA (1% t-BDMCS), PyridineMethanolic HCl, HFBA, Pyridine
Derivative Formed Tri-TBDMS DerivativeMethyl Ester / Di-HFB Derivative
Estimated Derivative MW ~496 Da~560 Da
Diagnostic MS Ions [M-57]⁺ (Base peak, m/z 439)[M-196]⁺, [CF₃]⁺, [C₃F₇]⁺
Moisture Sensitivity High (Requires strictly anhydrous conditions)Moderate (Water removed prior to Step 1)
Primary Advantage Single-step, rapid, highly diagnostic MS fragmentationExceptional volatility, no tautomerization

Experimental Protocols

Protocol A: Single-Step Silylation (MTBSTFA)

Use this protocol for rapid metabolomic screening where strictly anhydrous conditions can be maintained.

  • Sample Preparation: Aliquot 50 µL of the sample extract (approx. 1 mg/mL) into a 2 mL glass GC vial.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. (Causality: Even trace amounts of water will preferentially react with MTBSTFA, quenching the reagent and preventing analyte silylation).

  • Reagent Addition: Add 50 µL of anhydrous Pyridine followed by 50 µL of MTBSTFA containing 1% t-BDMCS. (Causality: Pyridine acts as both a solvent and an acid scavenger to neutralize the acidic byproducts of the silylation reaction, driving it to completion).

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 60 minutes.

  • Analysis: Transfer the mixture directly to a GC vial insert. Do not evaporate. Inject 1 µL into the GC-MS.

Protocol B: Two-Step Esterification-Acylation

Use this protocol for complex biological matrices or when maximum chromatographic resolution is required.

  • Esterification: Dry the sample extract under Nitrogen. Add 200 µL of 2M Methanolic HCl. Cap tightly and incubate at 80°C for 60 minutes. (Causality: Heat and acidic conditions drive the Fischer esterification, converting the highly polar 4-carboxylic acid into a volatile methyl ester).

  • Intermediate Drying: Cool to room temperature. Evaporate the mixture to complete dryness under Nitrogen to remove all residual methanol and water generated during esterification.

  • Acylation: Add 100 µL of anhydrous Ethyl Acetate, 20 µL of Pyridine, and 50 µL of HFBA. Cap and incubate at 60°C for 30 minutes. (Causality: HFBA aggressively reacts with the 2- and 6-amino groups. Pyridine neutralizes the hydrofluoric acid byproduct).

  • Cleanup: Evaporate the reaction mixture to dryness under Nitrogen. (Causality: Excess HFBA and acidic byproducts will rapidly degrade the stationary phase of the GC column if injected directly).

  • Reconstitution: Reconstitute the dried derivative in 100 µL of dry Ethyl Acetate. Inject 1 µL into the GC-MS.

Validation & System Suitability

To ensure the integrity of the data, every protocol must operate as a self-validating system. Implement the following checkpoints:

  • Completeness of Reaction (Self-Validation): When using Protocol A, monitor the MS chromatogram for the presence of a di-TBDMS peak (m/z 382). The presence of this peak alongside the target tri-TBDMS peak (m/z 496) indicates incomplete derivatization, usually caused by reagent exhaustion or moisture contamination.

  • Reagent Blank Integrity: Always run a blank containing only the derivatization reagents subjected to the exact heating conditions. This allows you to subtract siloxane artifacts (from MTBSTFA) or fluorinated background noise (from HFBA) from your sample spectra.

Fragmentation MolIon Molecular Ion [M]*+ m/z 496 (Tri-TBDMS Derivative) Frag1 Diagnostic Ion [M-57]+ m/z 439 (Base Peak) MolIon->Frag1 - •C(CH3)3 (tert-butyl radical) Frag2 Secondary Fragment m/z 307 (Loss of TBDMS-OH) Frag1->Frag2 - TBDMS-OH (Neutral Loss)

Primary EI-MS fragmentation pathway for the tri-TBDMS derivatized pyrimidine carboxylic acid.

References

  • Title: 2,4-Diamino-6-chloropyrimidine (Analog for Pyrimidine Core Properties) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Application Note: In Vivo Pharmacokinetic and Dosing Protocols for 2,6-Diaminopyrimidine-4-Carboxylic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound: 2,6-diaminopyrimidine-4-carboxylic acid (CAS: 16490-14-5)

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a privileged chemotype in medicinal chemistry, serving as a bioisostere for aromatic systems and a fundamental building block for therapeutics targeting infectious diseases, oncology, and central nervous system (CNS) disorders[1][2]. Specifically, 2,6-diaminopyrimidine-4-carboxylic acid (Molecular Weight: 154.13 Da) represents a highly polar, low-molecular-weight intermediate frequently utilized in the synthesis of dihydrofolate reductase (DHFR) inhibitors, voltage-gated sodium channel (Nav1.2) modulators, and anti-leishmanial agents[3][4][5].

Because of its primary amines and carboxylic acid functional groups, this compound exhibits zwitterionic behavior at physiological pH. This high polarity often results in rapid systemic clearance and poor passive membrane permeability[1][6]. To successfully evaluate this compound (or its synthesized prodrugs/derivatives) in vivo, researchers must deploy highly optimized pre-formulation strategies, precise murine dosing protocols, and specialized LC-MS/MS bioanalytical workflows capable of retaining polar analytes[7].

Pre-Formulation & Vehicle Selection (Causality & Validation)

The Causality of Formulation Choices

Standard lipophilic vehicles (e.g., high concentrations of Cremophor EL or pure DMSO) are often ineffective and unnecessary for 2,6-diaminopyrimidine-4-carboxylic acid due to its hydrophilicity. Instead, the challenge lies in overcoming the crystal lattice energy of the zwitterion to achieve a true solution.

  • Intravenous (IV) Vehicle: 0.9% Saline adjusted to pH 7.4–8.0 using 0.1 M NaOH. The slight alkaline shift deprotonates the carboxylic acid, forming a highly soluble sodium salt.

  • Per Os (PO) Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) or 0.5% Carboxymethylcellulose (CMC) in water. These suspending agents prevent the rapid settling of the compound if administered as a fine suspension, ensuring uniform dose delivery[8].

Self-Validating Quality Control (QC)

Before any in vivo administration, the IV formulation must be passed through a 0.22 µm PTFE syringe filter and examined under a light microscope (10x magnification). Validation: The absence of microcrystals confirms a true solution, which is critical to prevent fatal pulmonary embolisms in mice during tail-vein injection.

In Vivo Dosing and Serial Sampling Protocol

To adhere to the 3R principles (Replacement, Reduction, Refinement) and eliminate inter-subject variability, this protocol utilizes a serial bleeding technique allowing a complete pharmacokinetic (PK) profile to be generated from a single mouse[8].

Step-by-Step Methodology

Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g), fasted for 4 hours prior to PO dosing (water ad libitum).

  • Animal Preparation: Acclimate mice in a warming chamber (37°C) for 5–10 minutes prior to IV dosing to induce vasodilation of the lateral tail vein.

  • Dosing Phase:

    • IV Bolus: Administer the compound at 2–5 mg/kg via the lateral tail vein using a 29G insulin syringe. Constraint: Maximum injection volume is 5 mL/kg (e.g., 100 µL for a 20 g mouse)[9].

    • Oral Gavage (PO): Administer the compound at 10–20 mg/kg using a 20G reusable stainless-steel gavage needle. Constraint: Maximum volume is 10 mL/kg[8].

  • Serial Blood Collection (The Self-Validating PK Window):

    • Timepoints: 5, 15, 30, 60, 120, 240, and 360 minutes post-dose[10].

    • Early Timepoints (5, 15, 30 min): Restrain the mouse and puncture the submandibular vein using a 4 mm lancet. Collect exactly 20 µL of blood into K2-EDTA coated capillary tubes. Apply gentle pressure with sterile gauze to achieve hemostasis[8].

    • Mid Timepoints (60, 120 min): Under light isoflurane anesthesia, collect 20 µL of blood from the retro-orbital venous plexus[8].

    • Terminal Timepoint (240 or 360 min): Deeply anesthetize the mouse and perform a cardiac puncture to collect the remaining blood volume, followed by cervical dislocation[8].

  • Plasma Processing: Centrifuge all blood samples at 2,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

PK_Workflow A Pre-Formulation Solubility & pH Optimization B Dosing (C57BL/6 Mice) IV (Tail Vein) / PO (Gavage) A->B C Serial Blood Sampling (Submandibular/Retro-orbital) B->C D Plasma Preparation Centrifugation & Storage C->D E LC-MS/MS Bioanalysis Protein Crash & MRM D->E F PK Parameter Calculation (AUC, Clearance, t1/2) E->F

In vivo pharmacokinetic dosing and bioanalytical workflow for pyrimidine derivatives in mice.

Bioanalytical Quantification (LC-MS/MS)

Highly polar fluorinated or aminated pyrimidines (similar to 5-fluorouracil) exhibit poor retention on standard C18 columns[6]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 columns are required to prevent the analyte from eluting in the void volume[7].

Sample Extraction (Protein Precipitation)
  • Aliquot 10 µL of mouse plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of ice-cold Methanol/Acetonitrile (50:50, v/v) containing an appropriate internal standard (e.g., 5-bromouracil or a stable isotope-labeled pyrimidine)[6][7].

  • Vortex vigorously for 2 minutes to crash plasma proteins.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 40 µL of the supernatant to an LC vial containing 160 µL of initial mobile phase.

LC-MS/MS Parameters
  • Column: Zorbax SB-Aq or equivalent HILIC column (2.1 × 50 mm, 3.5 µm)[7].

  • Mobile Phase: Isocratic or shallow gradient of 5 mM Ammonium Acetate (pH 4.0) and Methanol[7].

  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode (depending on the exact derivative; the carboxylic acid favors negative ion mode [M-H]- at m/z 153.04, while the diamino groups can ionize in positive mode [M+H]+ at m/z 155.05)[11].

  • Self-Validation: Run a double-blank (plasma only) and a zero-blank (plasma + internal standard) before the standard curve to ensure no column carryover or endogenous interference[6].

Data Interpretation & Pharmacodynamics

Following quantification, non-compartmental analysis (NCA) is used to calculate PK parameters. Pyrimidine-based Nav1.2 inhibitors or DHFR inhibitors typically aim for moderate clearance and high oral bioavailability[1][4].

Typical Pharmacokinetic Parameters for Pyrimidine Derivatives in Mice
ParameterDefinitionTypical Range (IV: 2 mg/kg)Typical Range (PO: 10 mg/kg)
Cmax Maximum plasma concentrationN/A (Extrapolated C0)400 – 800 ng/mL
Tmax Time to maximum concentrationN/A0.5 – 1.5 hours
AUC(0-∞) Total drug exposure over time1,500 – 3,000 hng/mL2,500 – 6,000 hng/mL
t1/2 Terminal elimination half-life1.5 – 4.0 hours2.0 – 5.0 hours
CL Systemic Clearance1.0 – 3.5 L/h/kgN/A
Vd Volume of distribution2.0 – 5.0 L/kgN/A
F (%) Oral BioavailabilityN/A30% – 50%

Data summarized from structurally related pyrimidine-based preclinical candidates[1][4].

Pharmacodynamic (PD) Mechanism

Once systemic circulation is achieved, 2,6-diaminopyrimidine derivatives exert their efficacy by acting as competitive inhibitors at specific enzymatic or ion channel binding sites, disrupting downstream cellular processes[4][5].

PD_Pathway A 2,6-Diaminopyrimidine Derivative B Target Protein (e.g., DHFR / Nav1.2) A->B Competitive Binding C Folate Metabolism Blockade B->C DHFR Pathway D Ion Channel Modulation B->D Nav1.2 Pathway E Inhibition of Parasite/Cell Growth C->E F Antiepileptic / Analgesic Efficacy D->F

Mechanistic pathways of pyrimidine derivatives targeting DHFR and Nav1.2 channels.

References

  • PubChemLite. "2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2)". Université du Luxembourg. Available at:[Link]

  • ACS Publications. "Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy". Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI. "Recent Advances in Pyrimidine-Based Drugs". MDPI. Available at:[Link]

  • ResearchGate. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact". GSC Advanced Research and Reviews. Available at: [Link]

  • BASi. "Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms". Bioanalytical Systems, Inc. Available at:[Link]

  • NIH. "Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine". PMC. Available at: [Link]

  • IJPS Journal. "Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies". International Journal of Pharmaceutical Sciences. Available at: [Link]

  • NIH. "Murine Pharmacokinetic Studies". PMC. Available at:[Link]

  • NCI. "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology". National Cancer Institute. Available at: [Link]

  • Bienta. "Pharmacokinetics Studies in Mice or Rats". Bienta. Available at: [Link]

Sources

Application Note: Chemoselective Catalytic Reduction of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diaminopyrimidine-4-carboxylic acid (CAS: 16490-14-5) is a highly versatile heterocyclic building block utilized extensively in the drug development pipeline, particularly in the synthesis of nucleoside analogs, kinase inhibitors, and novel pharmacophores. Because this molecule possesses two distinct reducible moieties—the aromatic pyrimidine core and the exocyclic carboxylic acid group—achieving strict chemoselectivity during reduction is a fundamental challenge in process chemistry.

This application note provides researchers and process scientists with field-proven, self-validating protocols for the chemoselective catalytic reduction of this compound. By manipulating catalyst selection, solvent acidity, and thermodynamic parameters, chemists can selectively target either the pyrimidine ring (yielding tetrahydropyrimidine/dihydropyrimidine derivatives) or the carboxylate group (yielding hydroxymethyl pyrimidines).

Physicochemical Profile

Understanding the baseline properties of the substrate is critical for predicting solubility and reactivity during catalytic hydrogenation[1].

PropertyValue
Chemical Name 2,6-Diaminopyrimidine-4-carboxylic acid
CAS Number 16490-14-5
Molecular Formula C₅H₆N₄O₂
Monoisotopic Mass 154.04907 Da
Physical Form Solid powder (typically off-white to pale yellow)
Predicted CCS (Ų) 129.5 ([M+H]⁺ adduct)

Mechanistic Insights: The Causality of Chemoselectivity

To design a self-validating experimental protocol, one must first understand the electronic environment of the substrate. The pyrimidine ring is inherently electron-deficient compared to benzene. However, in 2,6-diaminopyrimidine-4-carboxylic acid, the two exocyclic amino groups at the C2 and C6 positions act as strong electron donors via resonance (+M effect). This electron donation significantly increases the electron density of the pyrimidine ring, making it highly resistant to standard neutral hydrogenation[2].

Pathway A: Ring Activation via Protonation

To achieve catalytic hydrogenation of the pyrimidine ring, the substrate must be electrophilically activated. Utilizing an acidic solvent, such as glacial acetic acid, protonates the endocyclic nitrogen atoms. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocyclic ring, facilitating the transfer of hydride species from the catalyst surface (e.g., Palladium on Carbon) to the carbon atoms of the ring[3].

Pathway B: Carboxylate Reduction via Esterification

Direct catalytic hydrogenation of a free carboxylic acid requires extreme temperatures and pressures due to the high resonance stability of the carboxylate anion. A highly reliable, chemoselective workaround involves converting the acid to a methyl ester, followed by catalytic hydrogenation using a Ruthenium-based complex (or alternatively, utilizing hydride donors like LiAlH₄ for non-catalytic reductions)[2]. Ruthenium complexes excel at polarizing the carbonyl C=O bond without disturbing the electron-rich aromatic ring[4].

Pathways SM 2,6-Diaminopyrimidine- 4-carboxylic acid Ester Methyl Ester Intermediate SM->Ester MeOH / H+ (Esterification) Dihydro 5,6-Dihydro-2,6-diamino- pyrimidine-4-carboxylic acid SM->Dihydro Pd/C, H2, AcOH (Ring Reduction) Alcohol 2,6-Diamino-4- (hydroxymethyl)pyrimidine Ester->Alcohol Ru Catalyst, H2 (Ester Reduction)

Fig 1: Chemoselective catalytic reduction pathways for 2,6-diaminopyrimidine-4-carboxylic acid.

Experimental Protocols

Protocol 1: Chemoselective Ring Hydrogenation (Pd/C)

Objective: Synthesis of 5,6-dihydro-2,6-diaminopyrimidine-4-carboxylic acid. Rationale: Glacial acetic acid serves as both the solvent and the activating agent, protonating the pyrimidine ring to enable Pd-catalyzed hydrogenation at moderate temperatures[3][5].

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 10.0 mmol of 2,6-diaminopyrimidine-4-carboxylic acid in 50 mL of glacial acetic acid in a high-pressure hydrogenation vessel. Stir until a homogeneous suspension/solution is achieved.

  • Catalyst Loading: Purge the vessel with Nitrogen (N₂) for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate). Caution: Dry Pd/C is highly pyrophoric; always add under an inert blanket.

  • Hydrogenation: Seal the vessel, purge with Hydrogen (H₂) three times, and pressurize to 40–45 psi. Heat the reaction mixture to 45 °C[3].

  • Monitoring: Allow the reaction to proceed for 12–18 hours. Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes.

  • Filtration & Isolation: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude dihydropyrimidine acetate salt.

  • Self-Validation (Quality Control): Analyze the crude product via ¹H NMR (DMSO-d₆). Validation Checkpoint: The starting material exhibits a distinct aromatic proton singlet at the C5 position (approx. 7.3 ppm)[2]. The complete disappearance of this singlet, coupled with the appearance of upfield aliphatic multiplets (approx. 2.5–3.5 ppm), confirms successful ring saturation.

Workflow Step1 Step 1: Substrate Activation Dissolve in glacial AcOH to protonate endocyclic nitrogens Step2 Step 2: Catalyst Loading Add 10% Pd/C under inert N2 blanket to prevent ignition Step1->Step2 Step3 Step 3: Hydrogenation Pressurize H2 to 45 psi, heat to 45 °C, monitor uptake Step2->Step3 Step4 Step 4: Filtration & Quench Filter through Celite pad, wash with MeOH Step3->Step4 Step5 Step 5: Validation 1H NMR: Confirm loss of C5 aromatic singlet at ~7.3 ppm Step4->Step5

Fig 2: Step-by-step workflow and self-validation for the Pd/C catalyzed ring hydrogenation.

Protocol 2: Carboxylate Reduction to Hydroxymethyl (Ru-Catalyzed)

Objective: Synthesis of 2,6-diamino-4-(hydroxymethyl)pyrimidine. Rationale: To preserve the aromaticity of the pyrimidine ring while reducing the carboxylate, the acid is first esterified. The resulting ester is then subjected to Ruthenium-catalyzed hydrogenation, which is highly chemoselective for carbonyls over electron-rich aromatic systems[4].

Step-by-Step Methodology:

  • Esterification: Reflux 2,6-diaminopyrimidine-4-carboxylic acid in anhydrous methanol with a catalytic amount of concentrated H₂SO₄ for 8 hours. Neutralize, extract, and isolate the methyl ester intermediate.

  • Catalyst Loading: In a Parr autoclave, dissolve the methyl ester (10.0 mmol) in anhydrous THF (40 mL). Add a Ruthenium-based hydrogenation catalyst (e.g., Ru-MACHO or a Ru-triphos complex, 1 mol%).

  • Hydrogenation: Purge the autoclave with N₂, then H₂. Pressurize the vessel to 700 psi (50 bar) of H₂ and heat to 90 °C.

  • Reaction & Quench: Stir vigorously for 16 hours. Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Self-Validation (Quality Control): Analyze via LC-MS and ¹H NMR. Validation Checkpoint: The ¹H NMR spectrum must retain the C5 aromatic singlet (~7.3 ppm), proving the pyrimidine ring remains intact. Furthermore, the appearance of a new methylene doublet/triplet integrating to 2 protons (~4.3 ppm) and an alcohol -OH proton confirms the successful reduction of the ester to the hydroxymethyl group[2].

Quantitative Data Summary

The following table summarizes the divergent thermodynamic and catalytic requirements to achieve chemoselectivity:

Reduction TargetCatalyst SystemSolvent EnvironmentTemp (°C)H₂ PressureExpected YieldKey Validation Marker (¹H NMR)
Pyrimidine Ring 10% Pd/CGlacial Acetic Acid (Acidic)45 °C40–45 psi75–85%Loss of C5 singlet (~7.3 ppm)
Carboxylate (via Ester) Ru-ComplexTHF / Methanol (Neutral)90 °C700 psi80–90%Retention of C5 singlet; New CH₂ signal (~4.3 ppm)

References

  • Sigma-Aldrich Product Profile: 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5.
  • ResearchGate: The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction... (Mechanistic basis for pyrimidine reduction in acetic acid).
  • PubChemLite (Université du Luxembourg): 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2).
  • Oregon State University: The chemistry of certain tetrahydropyrimidines.
  • ResearchGate: Reduction of Pyrimidine Derivatives by LiAlH4 (Discusses electronic effects and NMR validation of pyrimidine reductions).
  • ACS Publications: Water-soluble organometallic compounds. 4. Catalytic hydrogenation of aldehydes in an aqueous two-phase solvent system using a 1,3,5-triaza-7-phosphaadamantane complex of ruthenium.

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Diaminopyrimidine-4-Carboxylic Acid Synthesis Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. 2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a critical building block in life sciences, chromatography, and the development of targeted therapeutics such as kinase inhibitors and antifolates [1][2]. However, its synthesis is notoriously prone to low yields due to thermal degradation and complex isolation chemistry.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you optimize your reaction yields.

I. Troubleshooting & Yield Optimization FAQs

Q1: Why does my yield drop below 40% when hydrolyzing 2,6-diamino-4-cyanopyrimidine in strong acid? Causality: The primary culprit is thermal decarboxylation. The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which stabilizes the carbanion intermediate formed upon the loss of CO₂. When you heat the reaction in acidic conditions, the pyrimidine nitrogens protonate, drastically increasing their electron-withdrawing power and accelerating decarboxylation. Solution: Abandon high-heat acidic hydrolysis. Switch to a mild alkaline hydrolysis route (e.g., NaOH in aqueous ethanol). Keeping the functional group as a sodium carboxylate salt during the heating phase prevents the formation of the unstable free acid, preserving the carboxyl group until isolation.

Q2: How do I prevent massive product loss during the aqueous workup phase? Causality: 2,6-Diaminopyrimidine-4-carboxylic acid is highly amphoteric. It contains a carboxylic acid group and two basic amino groups, creating a complex zwitterionic equilibrium that makes the compound extremely soluble in both acidic and basic aqueous solutions. Solution: You must utilize strictly controlled isoelectric precipitation. The product only crashes out of solution at its exact isoelectric point (pI ≈ 4.0). Using a calibrated pH meter and a weak acid (like dilute acetic acid or carefully titrated HCl) is mandatory.

Q3: Can I improve the direct oxidation of 2,6-diamino-4-methylpyrimidine to avoid ring cleavage? Causality: The methyl group at the 4-position requires a strong oxidant (like KMnO₄) to convert to a carboxylic acid. However, the electron-rich diamino-substituted pyrimidine ring is highly susceptible to oxidative cleavage in pure aqueous solutions at high temperatures. Solution: Implement a biphasic system using a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at a lower temperature (60°C). This regulates the concentration of the permanganate ion in the organic phase, ensuring selective oxidation of the methyl group without destroying the pyrimidine scaffold [3].

II. Self-Validating Protocol: Alkaline Hydrolysis Route

This protocol details the high-yield conversion of 2,6-diamino-4-cyanopyrimidine to 2,6-diaminopyrimidine-4-carboxylic acid. It is designed as a self-validating system; built-in physical cues will confirm if the chemistry is proceeding correctly at each stage.

Step 1: Alkaline Hydrolysis

  • Action: Suspend 1.0 equivalent of 2,6-diamino-4-cyanopyrimidine in a 2M NaOH solution (using a 1:1 mixture of water and ethanol). Heat the mixture to 70°C under continuous stirring for 6 hours.

  • Causality: The hydroxide ions attack the nitrile carbon, converting it through an amide intermediate into the sodium carboxylate salt. The ethanol acts as a co-solvent to keep the organic precursor dissolved, ensuring a uniform reaction rate.

  • Self-Validation Check: The initial opaque suspension will gradually transition into a clear, homogeneous yellow solution as the insoluble nitrile converts into the highly soluble sodium carboxylate salt. If the solution remains cloudy after 4 hours, the reaction is stalled; add an additional 0.2 equivalents of NaOH to drive it to completion.

Step 2: Isoelectric Precipitation

  • Action: Cool the clear reaction mixture to 5°C in an ice bath. While monitoring with a calibrated pH meter, slowly add 2M HCl dropwise until the pH reaches exactly 4.0.

  • Causality: Lowering the temperature decreases the kinetic solubility of the product. Adjusting the pH to 4.0 neutralizes the sodium salt into the zwitterionic free acid, dropping its aqueous solubility to its absolute minimum.

  • Self-Validation Check: A dense white precipitate will begin forming at pH 5.5 and will reach maximum turbidity at pH 4.0. Crucial Check: If you overshoot the pH to <3.0, the precipitate will visibly redissolve as the amino groups protonate. If this occurs, immediately back-titrate with 1M NaOH until the precipitate returns.

Step 3: Isolation and Desiccation

  • Action: Filter the precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 × 10 mL), followed by cold absolute ethanol (1 × 10 mL). Dry in a vacuum oven at 50°C for 12 hours.

  • Causality: Ice-cold water removes residual NaCl byproducts without dissolving the polar product. The final ethanol wash displaces the water, accelerating the drying process and preventing hydrolytic degradation during oven heating.

  • Self-Validation Check: The final product should be a free-flowing, brilliantly white powder. A yellowish tint indicates incomplete washing of amide intermediates or degradation byproducts; re-slurry in cold ethanol if observed.

III. Quantitative Yield Benchmarks

The following table summarizes the expected outcomes based on the chosen synthetic pathway. Use this data to benchmark your laboratory results.

Synthesis RouteReagents & ConditionsTemp (°C)Key Intermediate / ByproductExpected Yield (%)
Acidic Hydrolysis 6M HCl, Aqueous100°C2,6-Diaminopyrimidine (Decarboxylated)35 - 40%
Alkaline Hydrolysis 2M NaOH, Aq/EtOH70°CSodium Carboxylate Salt82 - 88%
Direct Oxidation KMnO₄, H₂O85°CRing Cleavage Fragments40 - 45%
PTC Oxidation KMnO₄, TBAB, H₂O/DCM60°CTrace Unreacted Precursor72 - 76%

IV. Process Workflow Diagram

The logical relationship between the chosen synthesis route, common failure points, and the optimized pathway is visualized below.

YieldOptimization A 2,6-Diamino-4-cyanopyrimidine (Starting Material) B Acidic Hydrolysis (HCl, >90°C) A->B Suboptimal C Alkaline Hydrolysis (NaOH, 70°C) A->C Recommended D Decarboxylation (Yield <40%) B->D Thermal Degradation E Sodium Carboxylate Intermediate C->E Complete Conversion F Isoelectric Precipitation (pH 3.8 - 4.2) E->F Controlled Neutralization G High-Yield Product (Yield >80%) F->G Filtration & Drying

Fig 1. Mechanistic workflow comparing acidic vs. alkaline hydrolysis routes for yield optimization.

V. References

  • Title: A new method for the synthesis of 2,4-diamino-6-arylpyrimidines Source: ResearchGate URL: [Link]

troubleshooting 2,6-diaminopyrimidine-4-carboxylic acid solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the notoriously poor solubility of 2,6-diaminopyrimidine-4-carboxylic acid in Dimethyl Sulfoxide (DMSO) and subsequent aqueous assay buffers.

Unlike standard lipophilic small molecules, pyrimidine carboxylic acids present unique thermodynamic challenges. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to solvating "brick dust" compounds.

Diagnostic Workflow

G Start Compound Insoluble in 100% DMSO Zwitterion Assess Structure: Zwitterion Formation? Start->Zwitterion HeatSonicate Physical Disruption: Heat (60°C) & Sonicate Zwitterion->HeatSonicate Step 1 AcidBase Chemical Disruption: Add 1-5% TFA or TEA HeatSonicate->AcidBase If turbid Aqueous Dilute into Aqueous Buffer HeatSonicate->Aqueous If clear AcidBase->Aqueous If clear CrashOut Does it crash out (Precipitate)? Aqueous->CrashOut CoSolvent Formulation: Use HP-β-CD or PEG400 CrashOut->CoSolvent Yes Success Assay Ready CrashOut->Success No CoSolvent->Success

Decision tree for troubleshooting 2,6-diaminopyrimidine-4-carboxylic acid solubility in DMSO.

Deep-Dive Troubleshooting FAQs

Q1: Why doesn't 2,6-diaminopyrimidine-4-carboxylic acid dissolve in standard, high-purity DMSO? A1: The issue lies in the molecule's solid-state thermodynamic stability. 2,6-diaminopyrimidine-4-carboxylic acid possesses both basic amino/pyrimidine groups and an acidic carboxylic acid. In the solid state, it undergoes proton transfer to form a zwitterion, similar to other pyrimidine derivatives like ectoine[1]. This creates a highly ordered, rigid crystal lattice driven by strong intermolecular ion pairing and hydrogen bonding[2].

While DMSO is an excellent polar aprotic solvent, its solvation mechanics are asymmetric. The highly polarized S=O bond exposes a partial negative charge on the oxygen, making it excellent at solvating cations. However, the partial positive charge on the sulfur is sterically shielded by two methyl groups, rendering DMSO exceptionally poor at solvating anions like carboxylates[3]. Consequently, pure DMSO lacks the thermodynamic driving force to break the zwitterionic lattice.

Q2: How does the addition of an acid or base overcome this limitation? A2: Adjusting the apparent pH of the DMSO stock chemically disrupts the zwitterion. By adding a volatile organic acid (e.g., 1-5% Trifluoroacetic acid, TFA), you protonate the carboxylate group, converting the zwitterion into a simple organic cation[4]. Alternatively, adding an organic base (e.g., Triethylamine, TEA) deprotonates the pyrimidinium, yielding an organic anion. Once the zwitterionic ion-pairing is broken, the lattice energy drops significantly, allowing the DMSO molecules to solvate the compound effectively[4].

Q3: Why does my compound "crash out" when I transfer the clear DMSO stock into my aqueous assay buffer? A3: This represents a transition from kinetic to thermodynamic solubility. When you dilute the DMSO stock into an aqueous buffer (typically reducing DMSO to ≤1%), the solvent environment rapidly changes. Water molecules preferentially hydrogen-bond with DMSO, stripping the solvation shell away from your compound[5]. Because the compound's intrinsic aqueous solubility is extremely low (often <1 mg/mL for pyrimidine-4-carboxylic acids)[6], exceeding its thermodynamic limit causes it to rapidly nucleate and precipitate[4].

Q4: How can I prevent precipitation in aqueous assays without altering the compound's structure? A4: You must employ formulation strategies to artificially raise the kinetic solubility limit. The most effective method for rigid, hydrophobic pyrimidine derivatives is host-guest complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)[4]. The cyclodextrin features a hydrophobic internal cavity that encapsulates the non-polar regions of the pyrimidine ring, while its hydrophilic exterior maintains aqueous solubility.

Quantitative Comparison of Solubility Strategies

StrategyMechanism of ActionEfficacy / Solubilization LimitProsCons
Heating (60°C) & Sonication Acoustic cavitation generates localized heat/pressure to overcome lattice energy[3].Low (<5 mM)Non-destructive; introduces no chemical additives.Temporary; compound often recrystallizes upon cooling to room temp.
Acid-Modified DMSO (TFA/HCl) Protonates the carboxylate anion, destroying the zwitterionic lattice[4].High (Up to 50-100 mM)Highly effective for pyrimidine carboxylic acids; rapid dissolution.Alters assay pH; TFA can be cytotoxic in sensitive cell-based assays[3].
Base-Modified DMSO (TEA/NaOH) Deprotonates the pyrimidinium cation, breaking the zwitterion[4].High (Up to 50-100 mM)Good alternative if the assay is sensitive to acidic environments.High local pH can cause base-catalyzed degradation of the compound.
Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic pyrimidine core in a hydrophilic shell[4].Moderate (Assay dependent)Excellent for aqueous dilution; highly biocompatible.Requires optimization; adds significant bulk to the formulation.

Self-Validating Experimental Protocols

Protocol 1: Acid-Disrupted DMSO Stock Preparation

This protocol uses chemical disruption to achieve a high-concentration stock solution. It includes built-in validation steps to ensure the zwitterion has been successfully broken.

  • Initial Suspension: Weigh out 2,6-diaminopyrimidine-4-carboxylic acid to target a 50 mM stock. Add anhydrous, high-purity DMSO (≥99.9%).

    • Validation Checkpoint: The solution should appear as a cloudy, turbid suspension. If it dissolves immediately, verify the identity of your compound, as the zwitterionic form should resist pure DMSO.

  • Acidification: Add Trifluoroacetic acid (TFA) dropwise, up to a maximum of 5% (v/v).

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

    • Validation Checkpoint: Observe the vial against a light source. The solution must transition from turbid to optically clear. A clear solution validates that the zwitterionic lattice has been protonated and broken.

  • Storage: Aliquot the clear stock solution and store at -20°C. Note: Avoid repeated freeze-thaw cycles, as water uptake synergistically decreases DMSO solubility over time[3].

Protocol 2: Cyclodextrin-Mediated Aqueous Formulation

Use this protocol when diluting the stock from Protocol 1 into an aqueous assay buffer to prevent "crashing out."

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at high speed. Add the 50 mM DMSO stock solution dropwise directly into the vortex of the stirring liquid to ensure immediate dispersion. Keep final DMSO concentration ≤1%[4].

  • Equilibration: Allow the solution to stir for 1-2 hours at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium[4].

  • Filtration & Validation: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed micro-precipitates.

    • Validation Checkpoint: Measure the absorbance of the filtrate at 600 nm using a UV-Vis spectrophotometer. An A600​ value of <0.05 indicates the absence of light-scattering particles, validating a successful, precipitate-free formulation[4].

References

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link][3]

  • Synthesis and Self-Association Properties of Flexible Guanidiniocarbonylpyrrole−Carboxylate Zwitterions in DMSO. The Journal of Organic Chemistry - ACS Publications. Available at: [Link][2]

  • Ectoine from Bacterial and Algal Origin Is a Compatible Solute in Microalgae. MDPI. Available at:[Link][1]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link][5]

Sources

Technical Support Center: Stability & Storage of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently audit stability failures in drug development pipelines involving pyrimidine derivatives. The compound 2,6-diaminopyrimidine-4-carboxylic acid presents a unique, tri-fold stability challenge: a highly labile carboxyl group at the C4 position, electron-rich amino groups susceptible to oxidation, and a UV-absorbing pyrimidine core[1].

This guide is designed to move beyond basic storage instructions. Here, we dissect the causality behind degradation and provide self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Diagnostic Hub & Troubleshooting FAQs

When your compound degrades, the analytical signature tells a specific mechanistic story. Use this Q&A to diagnose and resolve active issues in your laboratory.

Q1: My LC-MS analysis shows a major impurity peak at[M-44]. What is happening, and how do I stop it? A1: You are observing thermal decarboxylation . Pyrimidine-4-carboxylic acids are inherently prone to losing their carboxyl group as CO₂ (a loss of 44 Da), yielding 2,6-diaminopyrimidine[2].

  • Causality: The nitrogen atoms in the pyrimidine ring act as electron sinks, stabilizing the carbanion intermediate formed during the cleavage of the C4–C bond. Elevated temperatures or localized acidic microenvironments lower the activation energy for this cleavage[2].

  • Resolution: Immediately transition the storage environment to -20°C. Never dry this compound using elevated heat (e.g., heated vacuum ovens); use lyophilization instead.

Q2: The powder was originally white/off-white but has developed a distinct yellow/brown tint over several months. Is it still viable? A2: No, it is likely compromised. This color shift is the hallmark of photodegradation and oxidative cross-linking .

  • Causality: The pyrimidine core absorbs UV light, initiating radical formation. Concurrently, the amino groups at C2 and C6 are sensitive to oxidation[3]. These radicals polymerize or form conjugated breakdown products that absorb visible light, appearing yellow or brown.

  • Resolution: Discard the discolored batch. Future aliquots must be stored in amber borosilicate glass vials to block UV photon transmission.

Q3: We store our compound at 4°C, but we are seeing a gradual increase in a peak corresponding to [M+1] or[M+18] in our mass spectra. Why? A3: This indicates hydrolytic deamination .

  • Causality: Ambient moisture acts as a nucleophile. Over time, water molecules attack the electron-deficient positions of the pyrimidine ring, displacing the amino groups as ammonia (NH₃) and converting them into hydroxyl groups (forming hydroxypyrimidine derivatives)[3]. Refrigerators (4°C) are notoriously humid environments.

  • Resolution: Cold storage is insufficient without moisture control. You must store the compound in a sealed desiccator or purge the vials with an inert gas prior to refrigeration[4].

Part 2: Mechanistic Breakdown of Degradation

To effectively protect 2,6-diaminopyrimidine-4-carboxylic acid, you must understand the competing chemical forces acting upon it.

DegradationMechanisms Parent 2,6-diaminopyrimidine- 4-carboxylic acid Decarbox Decarboxylation Parent->Decarbox Heat / Acid Deamin Hydrolytic Deamination Parent->Deamin Moisture (H2O) Photo Photodegradation Parent->Photo UV / Visible Light Prod1 2,4-diaminopyrimidine (-CO2) Decarbox->Prod1 Prod2 Hydroxypyrimidine Derivatives (-NH3) Deamin->Prod2 Prod3 Oxidized / Cross-linked Adducts Photo->Prod3

Primary degradation pathways of 2,6-diaminopyrimidine-4-carboxylic acid and their catalysts.

Part 3: Self-Validating Standard Operating Procedure (SOP)

Do not rely on passive storage. The following protocol is an active, self-validating system designed to neutralize all three degradation pathways simultaneously.

SOP: Long-Term Stability Aliquoting and Storage

Step 1: Lyophilization (Moisture Eradication)

  • Action: Freeze-dry the compound to remove residual solvent and water. Do not use a heated vacuum oven.

  • Causality: Removing H₂O eliminates the nucleophile responsible for hydrolytic deamination and disproportionation[3].

  • System Validation: Perform a Karl Fischer titration on a test sub-sample. The protocol is validated only if the moisture content is <0.5% .

Step 2: Inert Atmosphere Aliquoting (Oxidation Prevention)

  • Action: Transfer the lyophilized powder into vials inside a glove box purged with Argon (preferred) or high-purity Nitrogen.

  • Causality: Argon is heavier than air and effectively displaces oxygen, preventing the oxidation of the C2/C6 amino groups[4].

Step 3: Container Selection (Photolytic Shielding)

  • Action: Dispense into amber borosilicate glass vials equipped with PTFE-lined screw caps.

  • Causality: Amber glass blocks UV transmission (<400 nm), halting radical-initiated photodegradation. PTFE (Teflon) prevents chemical leaching from the cap, which can alter the local pH and trigger decarboxylation[2].

Step 4: Deep Freeze Storage (Thermodynamic Arrest)

  • Action: Store the sealed vials in a dedicated -20°C or -80°C freezer.

  • Causality: Lowering the temperature reduces the kinetic energy of the molecules well below the activation energy barrier required for the C4 decarboxylation reaction.

  • System Validation: Run a baseline HPLC-UV (at 254 nm) on Day 0. After 30 days of storage, run a control sample. The system is validated if the peak area of the parent compound remains >99.5% relative to Day 0, with no emergence of the [M-44] peak.

StorageSOP S1 1. Lyophilization (<0.5% Moisture) S2 2. Argon Purge (O2 Displacement) S1->S2 S3 3. Amber Vials (UV Protection) S2->S3 S4 4. -20°C Storage (Thermal Control) S3->S4

Sequential workflow for the long-term, stability-optimized storage of pyrimidine derivatives.

Part 4: Quantitative Data & Reference Tables

Use these tables to benchmark your storage conditions and rapidly identify analytical deviations.

Table 1: Storage Parameters & Projected Stability
Storage ConditionAtmosphereContainer TypePrimary Risk FactorProjected Shelf-Life (>98% Purity)
Ambient (25°C) Air / Ambient RHClear PlasticDecarboxylation, Moisture< 2 Weeks
Refrigerated (4°C) Air / High RHClear GlassHydrolytic Deamination1 - 3 Months
Freezer (-20°C) Air / Low RHAmber GlassSlow Oxidation6 - 12 Months
Deep Freeze (-80°C) Argon Purged Amber Borosilicate + PTFE None (Thermodynamically arrested) > 36 Months
Table 2: LC-MS & HPLC Troubleshooting Matrix
Analytical ObservationMass Shift (m/z)Mechanistic DiagnosisCorrective Action for Future Aliquots
Emergence of new peak, shorter retention time-44 Da Thermal/Acidic DecarboxylationEnsure strictly controlled -20°C storage; avoid acidic glass/solvents.
Broadening peaks, yellowing of sample+16 Da (varies)Oxidation of amino groupsImplement Argon purging; verify seal integrity of PTFE caps.
Peak splitting, basic pH shift+1 Da (loss of NH₃, gain of OH)Hydrolytic DeaminationLyophilize thoroughly (<0.5% H₂O); store in active desiccator.

References

  • Guidechem. 4-Chloro-2,6-diaminopyrimidine properties, applications and safety. (Details the moisture sensitivity, disproportionation, and light sensitivity of the 2,6-diaminopyrimidine core). 3

  • Fisher Scientific. Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. (Outlines standard storage incompatibilities, emphasizing the avoidance of strong oxidizing agents and moisture). 4

  • ACS Publications - Organic Letters. Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions. (Provides mechanistic insight into the thermal decarboxylation pathways of pyrimidine-4-carboxylic acids). 2

  • DMED. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (Discusses the synthesis, handling, and stability of pyrimidine-4-carboxylic acid derivatives). 1

Sources

Technical Support Center: Purification of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique chromatographic and isolation challenges associated with 2,6-diaminopyrimidine-4-carboxylic acid.

Due to the presence of both basic amino groups and an acidic carboxylic acid moiety, this compound exists as a highly polar zwitterion at neutral pH. Standard organic laboratory techniques—such as liquid-liquid extraction with ethyl acetate or normal-phase silica gel chromatography—will almost certainly fail. This guide provides field-proven, causality-driven methodologies to isolate high-purity product.

Part 1: Physicochemical Profile

Before attempting any purification, you must understand the molecular behavior of your target. The zwitterionic nature of this compound dictates its solubility and retention mechanisms.

PropertyValue / Description
Chemical Name 2,6-diaminopyrimidine-4-carboxylic acid
CAS Number 16490-14-5
Molecular Formula C5H6N4O2[1]
Molecular Weight 154.05 g/mol [1]
Ionization Profile Amphoteric (Zwitterionic). Contains weak basic pyrimidine amines (pKa ~6.3)[2] and an acidic carboxylate.
Solubility Soluble in aqueous acids/bases and DMSO; poorly soluble in neutral water; insoluble in standard organic solvents[3].
Part 2: Purification Workflow Decision Matrix

Use the following logical workflow to determine the best purification strategy based on your specific crude mixture.

PurificationWorkflow Start Crude 2,6-Diaminopyrimidine- 4-carboxylic acid Decision Identify Primary Impurity Start->Decision Salts Inorganic Salts (e.g., NaCl, Buffer salts) Decision->Salts Organics Organic Byproducts (e.g., Isomers, unreacted SM) Decision->Organics Scale Large Scale / Bulk (>5 grams) Decision->Scale IEC Ion-Exchange Chromatography (SCX Resin, NH4OH Elution) Salts->IEC HPLC Prep RP-HPLC (C18, Volatile Buffer) Organics->HPLC Iso Isoelectric Precipitation (pH Titration to pI) Scale->Iso Pure Pure Zwitterionic Product IEC->Pure HPLC->Pure Iso->Pure

Decision matrix for selecting the optimal zwitterion purification workflow.

Part 3: Troubleshooting Guides & Protocols (FAQs)
FAQ 1: My crude compound crashes out as a sticky gum instead of a powder. How do I fix this?

The Causality: This is a classic symptom of rapid solvent evaporation trapping impurities and water within the zwitterionic network. Because the compound has a specific isoelectric point (pI) where its net charge is zero, its aqueous solubility drops drastically at this exact pH. Random neutralization often overshoots this narrow window, resulting in a gummy, impure salt complex.

The Solution: Isoelectric Precipitation By carefully titrating the solution to its pI, you force the compound to self-assemble into a highly ordered, pure microcrystalline lattice, excluding impurities.

Step-by-Step Protocol:

  • Dissolution: Suspend the gummy crude in a minimum volume of 1 M HCl. The low pH fully protonates the pyrimidine nitrogens, converting the molecule into a highly soluble cationic salt.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble organic byproducts.

  • Titration: Transfer the filtrate to an ice bath (0–5 °C). Under vigorous stirring, add 1 M NaOH (or aqueous ammonia) dropwise.

  • Precipitation: Monitor the pH continuously with a calibrated probe. As the pH approaches the isoelectric point (typically between pH 3.5 and 4.5 for this scaffold), the solution will turn turbid, and a fine powder will begin to crash out.

  • Self-Validation Step: Take a 1 mL aliquot of the supernatant and add one drop of 1 M HCl or NaOH. If the aliquot turns cloudy, precipitation in the bulk flask is incomplete. Adjust the bulk pH slightly until the supernatant remains clear upon perturbation.

  • Isolation: Filter the solid, wash with ice-cold deionized water, and dry under high vacuum.

FAQ 2: My crude mixture is heavily contaminated with inorganic salts. How do I desalt it?

The Causality: Standard desalting via liquid-liquid extraction fails because 2,6-diaminopyrimidine-4-carboxylic acid will not partition into organic solvents like dichloromethane or ethyl acetate. To separate a zwitterion from inorganic salts (like NaCl), you must exploit its ability to hold a positive charge under acidic conditions using Strong Cation Exchange (SCX) chromatography[4].

The Solution: Ion-Exchange Chromatography (IEC) Step-by-Step Protocol:

  • Resin Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50WX8, H+ form). Wash the resin thoroughly with 1 M HCl, followed by deionized water until the effluent is neutral.

  • Loading: Acidify your crude aqueous mixture to pH < 2 using HCl and load it onto the column. The protonated pyrimidine binds strongly to the sulfonic acid groups on the resin.

  • Washing: Wash the column with 3–5 column volumes (CV) of deionized water. Sodium ions and neutral/acidic organic impurities will wash through the column.

  • Elution: Elute the target compound using 1–2 M aqueous ammonia ( NH4​OH ). The ammonia deprotonates the pyrimidine, neutralizing its positive charge and releasing it from the resin.

  • Self-Validation Step: Monitor the pH of the eluate. The product will only begin eluting when the effluent pH shifts from neutral to basic (>8), confirming the ammonia front has passed through the resin bed.

  • Isolation: Concentrate the basic fractions under vacuum. Any residual ammonia or ammonium formate is volatile and will be completely removed during high-vacuum drying, leaving the pure free acid[5].

FAQ 3: Silica gel chromatography failed. How do I perform Preparative LC for this compound?

The Causality: Normal-phase silica gel relies on hydrogen bonding. A zwitterion will bind irreversibly to the silanol groups, causing severe streaking and zero recovery. Reverse-Phase HPLC (RP-HPLC) is required, but running this compound in pure water/acetonitrile will result in split or tailing peaks due to mixed ionization states. You must use a volatile ion-pairing buffer to lock the molecule into a single ionization state[3].

The Solution: RP-HPLC with Volatile Buffers Step-by-Step Protocol:

  • Column Selection: Use a C18 or a polar-embedded C18 column (e.g., Waters Atlantis or Phenomenex Aqua) designed to tolerate 100% aqueous conditions without phase collapse.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate, pH 3.5).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Crucial Note: Never use phosphate buffers. They are non-volatile and will permanently contaminate your lyophilized product [3].

  • Gradient: Start at 0% B for 5 minutes to ensure retention of the highly polar compound, then apply a shallow gradient to 30% B over 20 minutes.

  • Detection: Monitor UV absorbance at 205 nm and 256 nm[3].

  • Self-Validation Step: Check peak symmetry. If the peak tails severely (Asymmetry factor > 1.5), the buffer capacity is too low. Increase the formic acid concentration to 0.2%.

  • Isolation: Pool the pure fractions and lyophilize directly to obtain the product as a fluffy white powder.

Part 4: References
  • PubChemLite. 2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2) - PubChemLite. uni.lu. Available at:[Link][1]

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. lookchem.com. Available at:[Link][5]

  • ResearchGate. How to desalt zwitterions?. researchgate.net. Available at:[Link][4]

Sources

Technical Support Center: Reducing Byproducts in 2,6-Diaminopyrimidine-4-Carboxylic Acid Amidation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the amidation of 2,6-diaminopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will move beyond generic advice to provide in-depth, field-proven insights into achieving high-yield, high-purity synthesis by understanding and controlling byproduct formation.

The primary challenge in this reaction is achieving chemoselectivity. The substrate contains three key functional groups: the target carboxylic acid and two exocyclic amino groups at the C2 and C6 positions. These amino groups are nucleophilic and can compete with the desired amine, leading to a range of unwanted byproducts, most notably dimers or oligomers. This guide provides a framework for mitigating these side reactions, focusing primarily on protecting-group-free strategies.

Core Principle: Exploiting Differential Nucleophilicity

Success in the protecting-group-free amidation of 2,6-diaminopyrimidine-4-carboxylic acid hinges on a single, critical concept: the significant difference in nucleophilicity between the amine you are coupling (typically aliphatic) and the amino groups on the pyrimidine ring (aromatic-like) .

Aliphatic amines are considerably more basic and more nucleophilic than aromatic amines. This can be illustrated by their pKa values, which measure the acidity of their conjugate acids. A higher pKa corresponds to a stronger base.

Amine TypeTypical pKa of Conjugate AcidBasicityNucleophilicity
Primary Aliphatic Amine (e.g., Propylamine)~10.7StrongHigh
Secondary Aliphatic Amine (e.g., Diethylamine)~11.0StrongHigh
Aromatic Amine (e.g., Aniline)~4.6WeakLow
2-Amino-4,6-dimethylpyrimidine~5.1 (Predicted)[1]WeakLow

As shown, the pKa of an aliphatic amine's conjugate acid is several orders of magnitude higher than that of an aromatic amine.[2] This means that under typical reaction conditions, the aliphatic amine is a much more potent nucleophile and will preferentially attack the activated carboxylic acid intermediate, enabling a selective reaction without the need for protecting the less reactive pyrimidine amino groups.[3][4]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino groups at the C2 and C6 positions before performing the amidation?

A: Not always. In fact, it is often preferable to avoid it. While protecting groups are a classic strategy, their application to diaminopurines and similar heterocycles can be challenging, often involving multiple difficult steps, low yields, and harsh deprotection conditions that can compromise the final product.[5]

A more elegant and efficient approach is to leverage the lower nucleophilicity of the pyrimidine's amino groups compared to the incoming aliphatic or secondary amine. By carefully selecting the coupling reagent and reaction conditions, you can achieve highly chemoselective amidation on the carboxylic acid without significant reaction at the C2 and C6 positions.[6][7]

Q2: I am observing a high-molecular-weight impurity by LC-MS. Could this be a dimer or oligomer? How do I prevent it?

A: Yes, this is a very common byproduct. It arises from the intermolecular reaction where the activated carboxylic acid of one molecule reacts with a C2 or C6 amino group of another molecule.

// Node styles Substrate [label="2,6-Diaminopyrimidine-\n4-Carboxylic Acid\n(Molecule A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Ester\n(O-Acylisourea, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate2 [label="Another Substrate Molecule\n(Molecule B)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="Dimer Byproduct\n(Amide bond between A and B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CouplingAgent [label="Coupling\nAgent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Relationships Substrate -> Activated [label=" Activation"]; CouplingAgent -> Activated; {Activated, Substrate2} -> Dimer [label=" Intermolecular\n Reaction"]; } dot Figure 1: Pathway for dimer byproduct formation.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the desired amine nucleophile to ensure it outcompetes the pyrimidine amino groups for the activated intermediate.

  • Use a Suitable Catalyst: Certain Lewis acid catalysts, such as those based on boron (e.g., B(OCH₂CF₃)₃), can coordinate with the amino acid substrate in a way that discourages self-condensation while still allowing the reaction with an external amine.[6][8]

  • Slow Addition: In some systems, slowly adding the coupling reagent to the mixture of the carboxylic acid and the desired amine can help maintain a low concentration of the highly reactive activated intermediate, favoring the reaction with the more nucleophilic amine present in excess.

Q3: My reaction is sluggish and yields are low when using a carbodiimide like EDC or DCC. What is the cause?

A: This often points to two potential issues with carbodiimide reagents:

  • Formation of N-Acylurea: The primary activated intermediate in carbodiimide reactions, the O-acylisourea, is highly reactive but can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. This consumes your activated acid and stalls the reaction. This side reaction is particularly prevalent in polar aprotic solvents like DMF.[9]

  • Poor Activation: The highly polar, zwitterionic nature of the substrate might complicate the activation step in certain solvent systems.

To mitigate this, consider switching to a uronium/aminium salt like HATU or HBTU . These reagents rapidly form a more stable activated ester (e.g., an OBt or OAt ester) that is less prone to rearrangement but still highly reactive toward amines.

Q4: I am concerned about racemization/epimerization. Which reagents are best to maintain stereochemical integrity?

A: Epimerization is a risk whenever activating a carboxylic acid with a chiral center at the α-position. While the pyrimidine core itself is not chiral, this is a critical consideration if your amine or acid contains stereocenters. Carbodiimides are known to cause higher rates of epimerization.[6]

Best Practices to Minimize Epimerization:

  • Use Additives: When using carbodiimides, always include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form active esters that are more resistant to epimerization.

  • Choose Modern Coupling Reagents: Uronium/aminium salts (HATU, HCTU) and phosphonium salts (PyBOP) are generally superior as they are designed to suppress epimerization.[9]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary.

  • Low Temperature: Perform the coupling at 0 °C or even lower temperatures to slow down the rate of epimerization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Inefficient Carboxylic Acid Activation: Formation of unreactive N-acylurea byproduct with carbodiimides (EDC, DCC).1a. Switch to a uronium/aminium salt (HATU, HBTU) or phosphonium salt (PyBOP) which forms a more stable active ester. 1b. If using EDC/DCC, add HOBt or Oxyma as an additive. Use less polar solvents like DCM if compatible with substrate solubility.[9]
2. Hydrolysis of Activated Intermediate: Presence of water in the reaction (solvents, reagents, or atmosphere).2. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
3. Poor Substrate Solubility: The zwitterionic nature of the substrate may limit its solubility in common organic solvents.3. Use polar aprotic solvents like DMF, DMAc, or NMP. Consider adding a co-solvent. For some catalytic systems, toluene under azeotropic reflux can be effective for water removal.[10][11]
Multiple Products Observed by LC-MS / TLC 1. Dimer/Oligomer Formation: Intermolecular reaction between the activated acid of one molecule and an amino group of another.1a. Ensure the desired amine is present in a slight excess (1.1-1.2 eq). 1b. Consider a protecting-group-free catalytic method (e.g., using B(OCH₂CF₃)₃) which can prevent self-condensation.[6][8]
2. Reaction at Both C2 and C6 Amines: Use of overly harsh conditions or incorrect stoichiometry.2. Use only a slight excess of the coupling reagent (1.05-1.1 eq) and amine (1.1-1.2 eq). Avoid high temperatures unless required by a specific catalytic protocol.
3. Epimerization: Loss of stereochemical integrity at a chiral center in the amine or a substituted carboxylic acid.3a. Avoid using carbodiimides alone. Use HATU or PyBOP. 3b. Perform the reaction at low temperature (0 °C). 3c. Use a hindered base like DIPEA instead of TEA.
Difficulty in Purifying the Product 1. Byproduct from Coupling Reagent: Insoluble dicyclohexylurea (DCU) from DCC complicates filtration.1a. Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup. 1b. Use DIC, as its urea byproduct is more soluble in organic solvents than DCU. 1c. Use HATU/HBTU/PyBOP, as their byproducts are generally water-soluble.
2. Similar Polarity of Product and Starting Material: Makes separation by normal-phase silica gel chromatography difficult.2a. Optimize the solvent system for column chromatography. A shallow gradient may be required. 2b. Consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient. 2c. Attempt recrystallization from a suitable solvent system to purify the product.

Key Experimental Protocols & Visualizations

Visualizing the Reaction and Key Side Reactions

Reaction_Pathways

Protocol 1: Chemoselective Amidation using HATU

This protocol is a robust starting point for many systems, as HATU is highly efficient and minimizes common side reactions like N-acylurea formation and epimerization.

Materials:

  • 2,6-Diaminopyrimidine-4-carboxylic acid

  • Desired primary or secondary amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-diaminopyrimidine-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization.

Protocol 2: Reaction Monitoring by LC-MS

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

  • Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.

Procedure:

  • At desired time points (e.g., t=0, 1h, 4h, 16h), withdraw a small aliquot (~5 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing ~0.5 mL of acetonitrile or methanol.

  • Vortex the sample and inject a small volume (1-5 µL) into the LC-MS.

  • Monitor for the disappearance of the starting carboxylic acid mass and the appearance of the desired product mass. Check for masses corresponding to potential byproducts (e.g., dimer).

References
  • Lanigan, R. M., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 22(49), 17792-17800. Available at: [Link]

  • Kumar, P., et al. (2012). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 14(19), 5034-5037. Available at: [Link]

  • ChemicalCell. (n.d.). 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1. Available at: [Link]

  • Guzmán, A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65. Available at: [Link]

  • Wang, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available at: [Link]

  • Molander, G. A., et al. (2021). Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Organic Letters, 23(11), 4346-4351. Available at: [Link]

  • Ghaghada, K. B., et al. (2017). Efficient one-step amide formation using amino porphyrins. Chemical Communications, 53(5), 949-952. Available at: [Link]

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Lanigan, R. M., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Available at: [Link]

  • Zacharie, B., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available at: [Link]

  • Isidro-Llobet, A., et al. (2011). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
  • Hara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 7(21), 3555-3561. Available at: [Link]

  • Guzmán, A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Páez-Cortés, J. R., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]

  • Nobuta, T., et al. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Synlett, 33(15), 1563-1569. Available at: [Link]

  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Baranauskienė, L., et al. (2019). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 30(3). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diaminopurine. PubChem Compound Database. Available at: [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1569. Available at: [Link]

  • AnkiReddy, S., et al. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry, 40(3). Available at: [Link]

  • Wang, M.-C., et al. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine-Borane Complexes. ChemistrySelect, 9(12). Available at: [Link]

  • Gevorgyan, A., et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. Organic & Biomolecular Chemistry, 21(5), 1022-1026. Available at: [Link]

  • US6204385B1 - Process for preparing amidines. (2001). Google Patents.
  • University of Calgary. (n.d.). Ch27 pKa and pI values. Available at: [Link]

  • El-Meguid, M. N. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(11), 1618. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diaminopyridine-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • de Vries, M. S., et al. (2010). Effect of substituents on the excited-state dynamics of the modified DNA bases 2,4-diaminopyrimidine and 2,6-diaminopurine. Physical Chemistry Chemical Physics, 12(26), 7033-7039. Available at: [Link]

Sources

Technical Support Center: HPLC Retention Optimization for 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals struggling with the chromatographic retention of highly polar, zwitterionic pyrimidine derivatives.

The Chemical Challenge: Causality of Void Elution

2,6-diaminopyrimidine-4-carboxylic acid is a highly polar, hydrophilic zwitterion. It contains two basic amino groups (pKa ~3–5) and one acidic carboxylic acid group (pKa ~2–3). Under standard acidic reversed-phase liquid chromatography (RP-HPLC) conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amino groups are fully protonated while the carboxylic acid is partially ionized. Because RP-HPLC relies on hydrophobic interactions, this highly charged, hydrophilic state prevents the molecule from partitioning into the C18 stationary phase, resulting in immediate elution at the void volume [1].

To achieve robust retention, we must either mask the compound's polarity or switch to an orthogonal chromatographic retention mechanism.

Troubleshooting & FAQs

Q1: How can I retain this compound on my existing C18 column without changing the stationary phase? A: You must utilize Ion-Pairing Chromatography (IPC) . By adding a hydrophobic, anionic ion-pairing reagent (IPR) such as sodium heptanesulfonate to your mobile phase, the negatively charged IPR binds electrostatically to the positively charged amino groups of the pyrimidine. This forms a neutral, hydrophobic complex that successfully partitions into the non-polar C18 stationary phase [2]. Ensure your mobile phase pH is maintained around 2.5 to keep the carboxylic acid protonated (neutral) and the amines fully ionized for optimal IPR binding [3].

Q2: I need LC-MS compatibility for my assay. Ion-pairing reagents suppress MS signals. What is the best alternative? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal orthogonal approach for LC-MS. HILIC uses a polar stationary phase (such as amide or zwitterionic HILIC-Z) and a highly organic mobile phase (typically >70% acetonitrile). In HILIC, water acts as the strong eluting solvent. The highly polar 2,6-diaminopyrimidine-4-carboxylic acid partitions into a water-rich layer immobilized on the surface of the stationary phase, providing excellent retention and MS sensitivity without the need for signal-suppressing IPRs [4][5].

Q3: I switched to HILIC, but I am experiencing severe peak tailing and shifting retention times. How do I fix this? A: This is a classic symptom of inadequate ionic strength or insufficient column equilibration.

  • Buffer Concentration: You must maintain a constant ionic strength to shield secondary electrostatic interactions. Ensure both your aqueous and organic mobile phases contain 10–20 mM of a volatile buffer (e.g., ammonium formate, pH 3.0) [5].

  • Equilibration: HILIC columns require significantly longer equilibration times than RP-HPLC to establish the immobilized water layer. Flush the column with your starting mobile phase for at least 30–50 column volumes (CVs) before your first injection [6].

Q4: My compound elutes as a split peak in HILIC mode. Why? A: Check your sample diluent. In HILIC, water is the strong solvent. If you dissolve your highly polar sample in 100% water and inject it into a column running at 90% acetonitrile, the water plug acts as a localized strong solvent, sweeping a portion of the analyte through the column without partitioning. Self-Validating Fix: Dilute your sample in at least 75% acetonitrile. If the peak splitting resolves, diluent mismatch was the root cause [7].

Method Development Decision Matrix

Workflow Start Compound Elutes at Void Volume Decision Is LC-MS Compatibility Required? Start->Decision HILIC HILIC Mode (Amide/Zwitterionic) Decision->HILIC Yes IPC Ion-Pairing RP-HPLC (C18 + Alkyl Sulfonate) Decision->IPC No HILIC_Opt Optimize: 10-20mM NH4Fm (pH 3.0) Start 90% ACN HILIC->HILIC_Opt IPC_Opt Optimize: 5mM Heptanesulfonate pH 2.5, Start 5% ACN IPC->IPC_Opt Success Optimal Retention & Peak Symmetry HILIC_Opt->Success IPC_Opt->Success

Fig 1. Decision matrix for optimizing the retention of highly polar zwitterionic pyrimidines.

Experimental Protocols

Protocol A: Ion-Pairing Reversed-Phase (IPC-RP) Workflow

Best for UV-based detection systems where MS compatibility is not required.

  • Mobile Phase Preparation:

    • Phase A: 100% Milli-Q Water containing 5 mM sodium heptanesulfonate. Adjust to pH 2.5 using concentrated phosphoric acid.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Column Equilibration: Flush the C18 column with 95% Phase A / 5% Phase B for a minimum of 20 CVs. The stationary phase must be fully saturated with the ion-pairing reagent to ensure reproducible retention times.

  • Sample Preparation: Dilute the 2,6-diaminopyrimidine-4-carboxylic acid standard in 95% Phase A to match the initial gradient conditions.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 minutes.

  • System Wash (Critical): Post-analysis, wash the column and system with 50:50 Water:Methanol (without IPR or buffer) for 30 minutes to prevent salt precipitation and pump seal damage.

Protocol B: Zwitterionic HILIC (HILIC-Z) Workflow

Best for LC-MS/MS applications requiring high sensitivity.

  • Mobile Phase Preparation:

    • Phase A (Strong Solvent): 100% Milli-Q Water with 20 mM ammonium formate, adjusted to pH 3.0 with formic acid.

    • Phase B (Weak Solvent): 90% Acetonitrile / 10% Water with 20 mM ammonium formate. (Note: Buffer must be present in Phase B to maintain constant ionic strength during the gradient).

  • Column Equilibration: Purge the HILIC-Z column with 100% Phase B for 30–50 CVs. Monitor the baseline; equilibration is self-validated when the baseline pressure and UV/MS background strictly plateau.

  • Sample Preparation: Dissolve the sample in a highly organic diluent (e.g., 75% Acetonitrile / 25% Water).

  • Gradient Elution: Start at 100% Phase B (high organic) and decrease to 50% Phase B over 10 minutes to elute the polar compound.

Quantitative Method Comparison

Table 1: Comparison of HPLC Modalities for Zwitterionic Pyrimidines
Chromatographic ModalityStationary PhaseMobile Phase A (Weak Solvent)Mobile Phase B (Strong Solvent)Typical Equilibration TimeMS Compatibility
Standard RP-HPLC C18 / C8Water (0.1% FA)Acetonitrile (0.1% FA)10 Column Volumes (CV)High
Ion-Pairing RP-HPLC C18Water + 5mM Heptanesulfonate (pH 2.5)Acetonitrile20–30 CVLow (Signal Suppression)
HILIC Amide / Zwitterionic90% ACN + 10mM NH₄Fm (pH 3.0)Water + 10mM NH₄Fm (pH 3.0)30–50 CVHigh
Mixed-Mode Obelisc N / PrimesepWater + 10mM NH₄Fm (pH 3.0)Acetonitrile15–20 CVHigh

(Note: In HILIC mode, the highly organic phase is the weak solvent, whereas in RP-HPLC, the highly aqueous phase is the weak solvent).

References

  • Determination of isomeric N-oxide metabolites of some substituted 2,4-diaminopyrimidines by reversed-phase ion-pair high-performance liquid chromatography. nih.gov. 2

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. nih.gov. 4

  • Mastering HILIC-Z Separation for Polar Analytes. agilent.com. 5

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. sielc.com. 1

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. agilent.com. 7

  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. thermofisher.com. 3

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com. 6

Sources

Technical Support Center: Resolving Co-elution of 2,6-diaminopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2,6-diaminopyrimidine-4-carboxylic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to empower researchers, scientists, and drug development professionals to achieve robust and reliable separations.

The unique structure of 2,6-diaminopyrimidine-4-carboxylic acid presents a specific set of challenges in liquid chromatography. As a highly polar molecule containing both acidic (carboxylic acid) and basic (amino) functional groups, its retention behavior is exceptionally sensitive to mobile phase conditions. This zwitterionic nature is often the root cause of co-elution with impurities, excipients, or other analytes. This guide is designed to help you systematically diagnose and resolve these separation challenges.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the chromatography of 2,6-diaminopyrimidine-4-carboxylic acid.

Q1: Why is my 2,6-diaminopyrimidine-4-carboxylic acid peak co-eluting with other compounds, especially near the solvent front in reversed-phase?

A1: This is a classic issue for highly polar molecules in reversed-phase chromatography (RPC).[1][2] The stationary phase in RPC (like C18) is nonpolar, and it retains compounds primarily through hydrophobic interactions.[3] Your analyte is very polar and has minimal hydrophobicity, causing it to have weak interactions with the stationary phase. Consequently, it travels through the column with little retention and elutes near the solvent front (void volume), a region where many other unretained polar compounds also elute.[4]

Q2: What is the single most critical parameter to adjust when facing co-elution with this compound?

A2: Mobile phase pH is unequivocally the most powerful tool for manipulating the retention and selectivity of ionizable compounds like 2,6-diaminopyrimidine-4-carboxylic acid.[5][6][7][8] By adjusting the pH, you can change the charge state of the analyte, which dramatically alters its polarity and interaction with the stationary phase. This allows you to shift its retention time relative to interfering peaks.

Q3: How can I confirm that a distorted or broad peak is actually due to co-elution?

A3: Visual inspection is the first step. Peaks that show "shoulders" or are not symmetrical (Gaussian) are strong indicators of co-elution.[4][9] However, for definitive confirmation, a mass spectrometry (MS) detector or a diode array detector (DAD) is invaluable.

  • With an MS detector: You can examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it confirms that multiple compounds with different mass-to-charge ratios are present.[4]

  • With a DAD: You can perform a peak purity analysis. The software compares UV-Vis spectra taken across the peak. If the spectra are not homogenous, the peak is flagged as impure, indicating co-elution.[4]

Q4: Should I use Reversed-Phase (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

A4: The choice depends on your specific separation goals.

  • Reversed-Phase (RPC): Start with RPC if your workflow is already established on this platform. With careful method development, particularly pH control, you can often achieve success. Modified RPC columns, such as those with polar-embedded or polar-endcapped phases, are designed to provide better retention for polar analytes.[10]

  • Hydrophilic Interaction (HILIC): If you cannot achieve adequate retention in RPC, or if your analyte is co-eluting with other polar compounds at the solvent front, HILIC is the recommended alternative.[1][11] HILIC is specifically designed to retain and separate very polar compounds and operates with a high-organic mobile phase, which can also enhance MS sensitivity.[12][13]

Section 2: Troubleshooting Guide for Reversed-Phase Chromatography (RPC)

The primary strategy in RPC is to manipulate the ionization state of 2,6-diaminopyrimidine-4-carboxylic acid to alter its retention and move it away from interfering peaks.

RPC Troubleshooting Workflow

Start Start: Co-elution Observed in RPC CheckSystem 1. System Suitability Check (Peak Shape, Pressure OK?) Start->CheckSystem SystemBad Fix System Issues: - Flush/Replace Column - Check for Leaks - Reduce Extra-Column Volume CheckSystem->SystemBad No AdjustpH 2. Adjust Mobile Phase pH (Control Ionization) CheckSystem->AdjustpH Yes SystemBad->CheckSystem LowpH Low pH (e.g., 2.5-3.5) Analyte is Cationic (+) Increased Retention? AdjustpH->LowpH HighpH High pH (e.g., 8-10) Analyte is Anionic (-) Retention Change? AdjustpH->HighpH ChangeSolvent 3. Change Organic Solvent (ACN vs. MeOH) LowpH->ChangeSolvent Resolved Resolution Achieved LowpH->Resolved Yes HighpH->ChangeSolvent HighpH->Resolved Yes ChangeColumn 4. Change Column Chemistry (e.g., Polar-Embedded Phase) ChangeSolvent->ChangeColumn No ChangeSolvent->Resolved Yes ConsiderHILIC Still No Resolution? Consider HILIC or Mixed-Mode ChangeColumn->ConsiderHILIC No ChangeColumn->Resolved Yes

Caption: Decision workflow for resolving co-elution in RPC.

Understanding the Impact of pH

The charge of your analyte changes with pH, which directly impacts its retention in RPC.

pH RangeCarboxylic Acid (-COOH) StateAmino Groups (-NH2) StateOverall Net ChargeExpected RPC Retention on C18
Acidic (pH < 3) Neutral (R-COOH)Protonated (R-NH3+)PositiveIncreased retention due to ion-pairing with mobile phase additives (e.g., TFA) or interaction with residual silanols.
Intermediate (pH 4-7) Deprotonated (R-COO-)Protonated (R-NH3+)Zwitterionic / Net NeutralLowest retention; molecule is highly polar.
Basic (pH > 8) Deprotonated (R-COO-)Neutral (R-NH2)NegativeRetention may increase or decrease depending on secondary interactions with the stationary phase. Peak shape can be poor on standard silica columns.

Note: The exact pKa values determine the transition points. This table provides a general guide.

Step-by-Step RPC Optimization Protocol
  • System Suitability Check: Before altering the method, ensure your system is performing correctly.[9]

    • Action: Inject a standard under your current method. Check for excessive peak tailing or fronting, which can mask co-elution.[14][15] A tailing factor > 2 or a fronting factor < 0.9 suggests issues beyond selectivity.

    • Causality: Poor peak shape can be caused by column degradation, sample solvent mismatch, or extra-column volume.[9][16] Resolving these issues can sometimes improve the separation without changing the core method.

  • Mobile Phase pH Adjustment (Ion Suppression): This is your primary tool for altering selectivity.[5]

    • Protocol:

      • Scout at Low pH: Prepare a mobile phase buffered at pH 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This will protonate the amino groups, making the molecule cationic.

      • Scout at High pH: If low pH doesn't provide resolution, and your column is stable at high pH (e.g., a hybrid or high-pH-stable C18), try a mobile phase buffered at pH 9-10 with an additive like ammonium bicarbonate. This will deprotonate the carboxylic acid, making the molecule anionic.

    • Causality: Changing the charge state of the analyte alters its polarity and ability to participate in secondary interactions (like ion-exchange with the stationary phase), thus changing its retention time relative to neutral or differently charged interferences.[6][8] A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure it is fully in one form.[5][17]

  • Modify Organic Solvent:

    • Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. Keep the gradient profile or isocratic percentage the same initially.

    • Causality: ACN and MeOH have different properties (dipole moment, hydrogen bonding capability) that can alter elution selectivity.[18] This can change the retention order of closely eluting peaks.

  • Select an Alternative Stationary Phase:

    • Action: If a standard C18 column fails, switch to a column designed for polar analytes. Good choices include columns with a polar-embedded (e.g., amide) or polar-endcapped functional group.[10]

    • Causality: These columns contain polar groups within the stationary phase that provide an alternative retention mechanism (e.g., hydrogen bonding). This allows for stronger retention of polar analytes like yours and offers different selectivity compared to a purely hydrophobic C18 phase.[1]

Section 3: Troubleshooting Guide for HILIC

HILIC is an excellent alternative when RPC fails to provide sufficient retention. In HILIC, the analyte partitions into a water-enriched layer on the surface of a polar stationary phase.[12][19]

HILIC Troubleshooting Workflow

Start Start: Co-elution in HILIC (or poor retention in RPC) CheckSolvent 1. Check Sample Solvent (Must be high organic) Start->CheckSolvent SolventBad Re-dissolve sample in initial mobile phase (e.g., 95% ACN) CheckSolvent->SolventBad Not OK AdjustWater 2. Adjust Aqueous Content (Water is the strong solvent) CheckSolvent->AdjustWater OK SolventBad->CheckSolvent LessWater Decrease % Water (to increase retention) AdjustWater->LessWater MoreWater Increase % Water (to decrease retention) AdjustWater->MoreWater AdjustBuffer 3. Adjust Buffer Concentration (e.g., 10mM -> 20mM) LessWater->AdjustBuffer Resolved Resolution Achieved LessWater->Resolved Yes MoreWater->AdjustBuffer MoreWater->Resolved Yes ChangeColumn 4. Change HILIC Stationary Phase (e.g., Bare Silica -> Zwitterionic) AdjustBuffer->ChangeColumn No AdjustBuffer->Resolved Yes ConsiderMM Still No Resolution? Consider Mixed-Mode ChangeColumn->ConsiderMM No ChangeColumn->Resolved Yes

Caption: Decision workflow for resolving co-elution in HILIC.

Recommended HILIC Starting Conditions
ParameterRecommendationRationale
Column Bare Silica, Amide, or Zwitterionic phaseProvides a polar surface for water layer formation and analyte partitioning.[13]
Mobile Phase A AcetonitrileThe weak, nonpolar solvent.
Mobile Phase B 10-20 mM Ammonium Acetate or Formate, pH 3-6The strong, aqueous solvent containing a buffer.
Initial Gradient 95% A -> 50% A over 10-15 minStarts with high organic content to ensure retention.[13]
Sample Diluent Initial mobile phase conditions (e.g., 95:5 ACN:Water)Critical to avoid peak distortion and poor reproducibility.[20]
Step-by-Step HILIC Optimization Protocol
  • Verify Sample Solvent Compatibility:

    • Action: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase (i.e., high in organic content). Dissolving the sample in pure water will cause severe peak distortion.[20]

    • Causality: Injecting a strong solvent (high water content) disrupts the water layer on the stationary phase, preventing the analyte from being properly focused at the column head, leading to broad or split peaks.[16][20]

  • Adjust Aqueous Content:

    • Action: To resolve co-elution, modify the percentage of the aqueous component (Mobile Phase B). Remember, this is the opposite of RPC:

      • To increase retention and move peaks further apart, decrease the percentage of water.

      • To decrease retention, increase the percentage of water.[11]

    • Causality: Water is the strong eluting solvent in HILIC. By reducing its concentration, you strengthen the partitioning of the polar analyte into the stationary water layer, thereby increasing its retention time.[12]

  • Modify Buffer Concentration (Ionic Strength):

    • Action: Keeping the pH constant, increase the buffer concentration in your aqueous mobile phase (e.g., from 10 mM to 25 mM).

    • Causality: In HILIC, retention is a mix of partitioning and electrostatic interactions. Increasing the ionic strength of the mobile phase can disrupt undesirable electrostatic interactions between the charged analyte and the stationary phase, often leading to better peak shape and altered selectivity.[21]

  • Select an Alternative HILIC Stationary Phase:

    • Action: If a bare silica column is not working, try a zwitterionic (HILIC-Z) or amide phase.

    • Causality: Different HILIC phases offer different selectivities. Bare silica has acidic silanols, while an amide phase offers hydrogen bonding, and a zwitterionic phase provides both positive and negative charges.[13][21] This provides multiple interaction mechanisms to exploit for achieving separation.

Section 4: Advanced Strategy - Mixed-Mode Chromatography (MMC)

If both RPC and HILIC fail to resolve the co-elution, Mixed-Mode Chromatography (MMC) is a powerful advanced option.

  • Principle: MMC columns have stationary phases that contain both hydrophobic (like C18) and ion-exchange (anionic or cationic) functional groups.[22] This allows for simultaneous separation based on both polarity and charge.

  • Why it Works for This Analyte: For a zwitterionic compound like 2,6-diaminopyrimidine-4-carboxylic acid, MMC is ideal. You can use pH to make the analyte cationic (attracted to a cation-exchanger) or anionic (attracted to an anion-exchanger) while also leveraging its hydrophobicity. This dual mechanism provides exceptional selectivity that is often orthogonal to pure RPC or HILIC.[23][24][25]

  • Key Parameters: In MMC, resolution is controlled by a combination of organic solvent percentage, mobile phase pH, and ionic strength (buffer concentration).[2] These parameters can be adjusted to fine-tune the hydrophobic and ionic interactions independently, offering a high degree of control over the separation.

References
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
  • HILIC – The Rising Star of Polar Chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Mastering HILIC-Z Separ
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Control pH During Method Development for Better Chrom
  • Reversed-phase chrom
  • Reversed Phase. Dr. Maisch GmbH.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • How does an acid pH affect reversed-phase chromatography separ
  • Evolution of Mixed-Mode Chromatography.
  • Exploring the Role of pH in HPLC Separ
  • Mixed-Mode Chromatography and Stationary Phases.
  • Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applic
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs on YouTube.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Perspective Chapter: Mixed-Mode Chrom
  • Normal-phase vs.
  • 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5. Sigma-Aldrich.
  • Pushing Peak Shapes to Perfection by High-Temper
  • Why it matters and how to get good peak shape. Agilent.
  • HPLC Troubleshooting Guide.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 2,6-Diaminopyrimidine-4-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2,6-diaminopyrimidine-4-carboxylic acid (CAS: 16490-14-5) is a highly polar heterocyclic compound serving as a critical building block in the synthesis of nucleoside analogs, kinase inhibitors, and advanced agrochemicals.

From a chromatographic perspective, this molecule presents a severe analytical challenge. It features a pyrimidine core, two electron-donating amino groups, and an electron-withdrawing carboxylic acid moiety, resulting in an extremely hydrophilic profile with a predicted logP of approximately -0.6[1]. When analyzed using traditional Reversed-Phase HPLC (RP-HPLC) on a standard fully porous C18 column, the compound exhibits near-zero retention (eluting at the void volume) and severe peak tailing. This tailing is caused by secondary electrostatic interactions between the basic amino groups and residual silanols on the silica support.

To achieve reliable quantification that complies with modern regulatory standards, laboratories must pivot from traditional RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. This guide objectively compares the performance of both methodologies and provides a comprehensive, self-validating protocol based on the latest [3].

Mechanistic Comparison: RP-HPLC vs. HILIC

Understanding the causality behind column selection is critical. In RP-HPLC, retention relies on hydrophobic interactions. Because 2,6-diaminopyrimidine-4-carboxylic acid lacks significant hydrophobicity, it is repelled by the C18 stationary phase.

Conversely, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The small percentage of water in the mobile phase forms an immobilized, water-enriched layer on the surface of the polar stationary phase. The highly polar analyte partitions into this aqueous layer, resulting in strong retention and sharp peak shapes.

G cluster_RP Traditional RP-HPLC (C18) cluster_HILIC Optimized HILIC Analyte 2,6-Diaminopyrimidine- 4-Carboxylic Acid RP_Phase Hydrophobic Phase Analyte->RP_Phase Repulsion HILIC_Phase Polar Phase + Aqueous Layer Analyte->HILIC_Phase Partitioning RP_Result Poor Retention RP_Phase->RP_Result HILIC_Result Strong Retention HILIC_Phase->HILIC_Result

Mechanistic comparison of RP-HPLC vs. HILIC for polar pyrimidine derivatives.

Experimental Protocols: A Self-Validating System

To demonstrate the superiority of HILIC, we compare two distinct methodologies. Every parameter chosen below is designed to control specific chemical behaviors of the analyte.

Method A: Traditional RP-HPLC (Baseline)
  • Column: Fully porous C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (95:5 v/v). (Note: High aqueous content is forced in an attempt to retain the polar compound).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: Optimized HILIC (Proposed)
  • Column: Amide-bonded silica (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 10 mM Ammonium Formate in Water (pH 3.0) : Acetonitrile (15:85 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Causality for Buffer Choice: Ammonium formate is essential in HILIC to control ionic strength and pH. Adjusting the aqueous buffer to pH 3.0 ensures the carboxylic acid moiety is protonated (neutralized), while the amino groups remain positively charged. This prevents unpredictable multimodal retention (mixed-mode ion exchange) and guarantees that retention is driven purely by stable hydrophilic partitioning[5].

  • Causality for Sample Diluent: The sample must be diluted in a solvent matching the starting mobile phase (85% Acetonitrile). Injecting a highly aqueous sample into a HILIC column will disrupt the immobilized water layer, causing severe peak splitting.

ICH Q2(R2) Method Validation Workflow

The mandates a lifecycle approach to analytical validation, ensuring the procedure is fit for its intended purpose[6]. The validation workflow executed for both methods is outlined below.

ICH Start Analytical Target Profile (ATP) Spec Specificity Start->Spec LinRange Linearity & Range Start->LinRange Sens LOD & LOQ Start->Sens Report ICH Q2(R2) Validation Report Spec->Report Acc Accuracy (Recovery) LinRange->Acc Prec Precision (RSD%) Acc->Prec Prec->Report Sens->Report

ICH Q2(R2) compliant method validation workflow for analytical procedures.

Step-by-Step Validation Execution
  • Specificity: Inject blank diluent, matrix samples, and spiked standards. Verify that no matrix peaks elute within ±5% of the 2,6-diaminopyrimidine-4-carboxylic acid retention time[3].

  • Linearity & Range: Prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL. Analyze in triplicate. Plot peak area versus concentration and determine the coefficient of determination ( R2 )[6].

  • Accuracy: Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration (25 µg/mL). Calculate the percentage recovery to ensure no matrix suppression occurs[6].

  • Precision:

    • Repeatability: Perform 6 replicate injections of the 100% standard. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Have a second analyst repeat the process on a different day using a different HPLC system.

  • LOD & LOQ: Determine the Limit of Detection (S/N > 3) and Limit of Quantitation (S/N > 10) by injecting progressively diluted standards.

Comparative Experimental Data

The following tables summarize the quantitative performance of Method A (RP-HPLC) versus Method B (HILIC). The data clearly demonstrates that traditional RP-HPLC fails to meet regulatory acceptance criteria for this specific compound.

Table 1: System Suitability & Chromatographic Performance
ParameterMethod A (RP-HPLC)Method B (HILIC)Acceptance Criteria
Retention Time (min) 1.2 (Near void)6.8> 2.0 min
Capacity Factor ( k′ ) 0.24.5> 2.0
Asymmetry Factor ( As​ ) 2.4 (Severe tailing)1.10.8 - 1.5
Theoretical Plates ( N ) 1,50012,400> 2,000
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterMethod A (RP-HPLC)Method B (HILIC)ICH Q2(R2) Target
Linearity ( R2 ) 0.9850.9998 0.999
Accuracy (Recovery %) 82.4% - 115.2%98.5% - 101.2%95.0% - 105.0%
Repeatability (RSD %) 5.8%0.6% 2.0%
Inter-day Precision (RSD %) 7.2%0.9% 2.0%
LOD / LOQ (µg/mL) 2.5 / 8.00.1 / 0.3Fit for purpose

Conclusion

For the quantification of highly polar, multi-ionizable compounds like 2,6-diaminopyrimidine-4-carboxylic acid, traditional RP-HPLC is fundamentally inadequate due to poor retention and severe silanol interactions. By transitioning to an optimized HILIC methodology , laboratories can leverage hydrophilic partitioning to achieve robust retention, excellent peak symmetry, and high sensitivity. As demonstrated by the comparative data, only the HILIC method successfully satisfies the rigorous validation criteria set forth by the ICH Q2(R2) guidelines, ensuring trustworthy and reproducible analytical data.

Sources

comparing pyrimidine carboxylic acid derivatives for receptor binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Pyrimidine Carboxylic Acid Derivatives: Receptor Binding Affinity and Structural Isosterism

Introduction: The Pyrimidine Carboxylic Acid Scaffold

Pyrimidine carboxylic acids have emerged as privileged pharmacophores in modern drug discovery. The strategic placement of nitrogen atoms within the aromatic ring, coupled with a carboxylic acid moiety, provides a highly tunable platform for optimizing receptor binding affinity. Compared to traditional benzene-derived bioisosteres (such as anthranilic or benzoic acids), pyrimidine derivatives offer superior hydrogen-bonding capabilities, reduced lipophilicity, and a rigidified conformation that minimizes the entropic penalty upon target engagement[1].

Mechanistic Binding Dynamics

The efficacy of pyrimidine carboxylic acids stems from their dual-action binding mechanics. The pyrimidine nitrogens (N1 and N3) act as potent hydrogen-bond acceptors, while the carboxylic acid forms robust salt bridges with basic amino acid residues (e.g., arginine or lysine) in the receptor pocket[2]. Furthermore, utilizing a pyrimidine core as an amide isostere reduces the number of rotatable bonds, effectively locking the molecule into its bioactive conformation[1].

RBP4_Binding Ligand Pyrimidine-4-Carboxylic Acid (Reduced Rotatable Bonds) H_Bond Hydrogen Bonding (Pyrimidine N1/N3) Ligand->H_Bond engages Salt_Bridge Salt Bridge Formation (Carboxylate to Arg/Lys) Ligand->Salt_Bridge forms Receptor Receptor Binding Pocket H_Bond->Receptor anchors Salt_Bridge->Receptor locks conformation

Fig 1: Mechanistic binding of pyrimidine-4-carboxylic acid scaffolds within a receptor pocket.

Case Study 1: Retinol Binding Protein 4 (RBP4) Antagonists

RBP4 is a critical therapeutic target for atrophic age-related macular degeneration. In a comparative structure-activity relationship (SAR) study, researchers evaluated the binding affinity of various carboxylic acid isosteres[1].

Causality in Structural Design: Replacing an anthranilic acid appendage with a pyrimidine-4-carboxylic acid (Compound 33) drastically improved binding affinity. This substitution eliminated rotatable bonds, pre-organizing the ligand for optimal receptor interaction. Conversely, shifting the carboxylic acid to the 5-position (Compounds 43 and 44) altered the binding vector, leading to a significant drop in Homogeneous Time-Resolved Fluorescence (HTRF) potency due to suboptimal salt-bridge geometry[1].

Table 1: RBP4 Binding Affinity of Carboxylic Acid Isosteres
CompoundScaffold / IsostereRBP4 SPA IC₅₀ (nM)RBP4 HTRF IC₅₀ (nM)Performance Note
33 Pyrimidine-4-carboxylic acidHighly PotentHighly PotentOptimal geometry; standout antagonist[1].
43 Pyrimidine-5-carboxylic acid40.8523>10-fold loss in HTRF potency[1].
44 Pyrimidine-5-carboxylic acid1711864Suboptimal carboxylate vector[1].
48 4-Methyl picolinic acidComparable to 33295Weaker secondary interactions[1].
49 2-Methyl isonicotinic acidComparable to 33228Weaker secondary interactions[1].

Case Study 2: Kynurenine Monooxygenase (KMO) Inhibitors

KMO inhibition is a promising strategy for treating Huntington's disease. Aryl pyrimidine carboxylic acids were designed to mimic the natural substrate, kynurenine (KYN)[2].

Causality in Structural Design: The pyrimidine core was selected because the N3 nitrogen perfectly mimics the carbonyl oxygen of KYN, while the N1 position mimics the amine nitrogen[2]. This precise electronic mapping, combined with the carboxylic acid anchor, resulted in sub-nanomolar biochemical potencies.

Table 2: KMO Inhibition by Aryl Pyrimidine Carboxylic Acids
CompoundScaffold SubstitutionKMO Biochemical IC₅₀ (nM)Mechanistic Advantage
6 3-chlorophenyl pyrimidine acid0.5Excellent N3/carbonyl mimicry[2].
7 3,4-dichlorophenyl pyrimidine acid0.6Enhanced cellular penetration[2].

Self-Validating Experimental Protocol: HTRF Receptor Binding Assay

To objectively compare the binding affinities of these derivatives, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard. Unlike standard radioligand binding, HTRF is an inherently self-validating system. It relies on Fluorescence Resonance Energy Transfer (FRET) between a Terbium cryptate donor and a d2 acceptor.

Why it is self-validating: The assay calculates a ratiometric emission (665 nm / 620 nm). This mathematical ratio intrinsically cancels out optical artifacts, compound auto-fluorescence, and well-to-well volume variations, ensuring that the calculated IC₅₀ is a true reflection of thermodynamic binding affinity rather than experimental noise.

HTRF_Workflow Prep 1. Reagent Prep (Target + Tracer) Incubate 2. Incubation (Equilibrium) Prep->Incubate Excitation 3. Excitation (337 nm Laser) Incubate->Excitation Emission 4. Dual Emission (620 & 665 nm) Excitation->Emission Analysis 5. Ratio Analysis (Self-Validating) Emission->Analysis

Fig 2: Step-by-step HTRF assay workflow for quantifying receptor binding affinity.

Step-by-Step Methodology
  • Assay Preparation: Dilute the purified receptor (e.g., RBP4 or KMO) and the fluorescently labeled tracer ligand in a physiological assay buffer (e.g., HEPES pH 7.4, 0.05% Tween-20 to prevent non-specific plastic binding).

  • Compound Titration: Dispense the pyrimidine carboxylic acid derivatives in a 10-point dose-response curve using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter transfers without cross-contamination.

  • Equilibration (Incubation): Seal the plates and incubate at room temperature for 2 to 4 hours. Causality: This extended incubation is critical to allow the competitive binding reaction to reach true thermodynamic equilibrium, which is mathematically required to calculate an accurate inhibition constant (Kᵢ).

  • Time-Resolved Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 337 nm. Introduce a 50-microsecond delay before reading to allow short-lived background fluorescence to decay.

  • Ratiometric Calculation: Measure emissions at 620 nm (donor) and 665 nm (acceptor FRET). Calculate the ratio: (Signal 665 / Signal 620) * 10,000. Plot this ratio against the log of the compound concentration to derive the IC₅₀.

Conclusion

The comparative analysis of pyrimidine carboxylic acid derivatives demonstrates their superiority over traditional benzene-based scaffolds in specific target environments. By strategically leveraging the pyrimidine nitrogens for hydrogen bonding and constraining the rotatable bonds, medicinal chemists can drive sub-nanomolar receptor binding affinities. The positional isomerism of the carboxylic acid (e.g., 4-position vs. 5-position) is a critical determinant of success, dictating the vector of the essential salt-bridge interaction.

References

  • Title: Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

2,6-diaminopyrimidine-4-carboxylic acid standard curve preparation protocol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Standard Curve Preparation Protocols for 2,6-Diaminopyrimidine-4-Carboxylic Acid

Executive Summary & Analyte Profiling

2,6-diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a highly polar, nitrogen-dense heterocyclic compound utilized as a critical building block in pharmaceutical synthesis and as a biomarker in metabolic studies. Due to its high polarity (predicted XlogP ≈ -0.6) and multiple ionizable groups, quantifying this analyte in biological matrices presents significant chromatographic and mass spectrometric challenges[1].

This guide objectively compares two standard curve preparation protocols—Solvent-Based Calibration versus Matrix-Matched Calibration —for the quantification of 2,6-diaminopyrimidine-4-carboxylic acid in human plasma using UPLC-MS/MS.

Scientific Logic: The Causality Behind Calibration Matrix Selection

In LC-MS/MS bioanalysis, the choice of calibration matrix dictates the scientific integrity of the assay. As a Senior Application Scientist, it is critical to look beyond the basic steps and understand the physicochemical causality dictating these workflows:

  • The Polarity Challenge: Because 2,6-diaminopyrimidine-4-carboxylic acid is highly hydrophilic, it exhibits poor retention on standard C18 reversed-phase columns. To achieve adequate retention and peak shape, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • The Matrix Effect Causality: In HILIC chromatography, endogenous plasma phospholipids often elute in the exact same retention window as polar analytes. If a standard curve is prepared in a neat solvent (Protocol A), it fails to account for the severe ionization suppression caused by these co-eluting lipids in actual biological samples.

  • The Self-Validating Solution: Preparing a matrix-matched standard curve (Protocol B) directly in blank plasma ensures that the calibration standards experience the exact same extraction recovery (RE) and matrix effects (ME) as the unknown samples. This approach is strictly mandated by the FDA Bioanalytical Method Validation Guidance to ensure accuracy remains within ±15% of nominal concentrations[2].

Experimental Methodology & Protocols

Preparation of Stock Solutions

  • Weigh exactly 1.00 mg of 2,6-diaminopyrimidine-4-carboxylic acid reference standard.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid to yield a 1.0 mg/mL primary stock.

  • Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C.

Protocol A: Solvent-Based Standard Curve

  • Diluent Preparation: Prepare a diluent of 90:10 Acetonitrile:Water (matching the initial HILIC mobile phase conditions to prevent solvent-mismatch peak distortion).

  • Serial Dilution: Dilute the primary stock sequentially to create working solutions at 10, 20, 50, 100, 500, 1000, and 2000 ng/mL.

  • Vial Transfer: Transfer 100 µL of each standard directly into autosampler vials for direct LC-MS/MS injection.

Protocol B: Matrix-Matched Standard Curve (Human Plasma)

  • Spiking: Aliquot 45 µL of blank human plasma into microcentrifuge tubes. Spike with 5 µL of the respective working solutions to achieve final plasma concentrations of 1, 2, 5, 10, 50, 100, and 200 ng/mL.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to each tube. This 3:1 organic-to-aqueous ratio forces the precipitation of plasma proteins.

  • Vortex & Centrifuge: Vortex aggressively for 2 minutes to ensure complete extraction. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer 100 µL of the clear supernatant into autosampler vials for LC-MS/MS injection.

Workflow cluster_Solvent Protocol A: Solvent-Based Calibration cluster_Matrix Protocol B: Matrix-Matched Calibration Stock 2,6-Diaminopyrimidine-4-Carboxylic Acid Stock Solution (1 mg/mL) SolventDil Serial Dilution in Neat Solvent (90% ACN) Stock->SolventDil Spike Spike into Blank Human Plasma Stock->Spike SolventInj Direct UPLC-MS/MS Injection SolventDil->SolventInj Ext Protein Precipitation (3x Vol Cold ACN) Spike->Ext Cent Centrifugation & Supernatant Recovery Ext->Cent MatrixInj UPLC-MS/MS Injection Cent->MatrixInj

Workflow comparison between solvent-based and matrix-matched standard curve preparation.

UPLC-MS/MS Analytical Conditions

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+).

  • MRM Transitions: Based on the monoisotopic mass of 154.049 Da, the protonated precursor [M+H]+ is observed at m/z 155.05[1]. The primary quantitative transition is 155.1 → 111.1 (corresponding to the specific loss of CO2 from the carboxylic acid group).

Performance Comparison & Experimental Data

The following tables summarize the validation data comparing the two standard curve protocols. The matrix-matched curve compensates for a significant ion suppression effect, yielding accurate quantification in real samples.

Table 1: Comparative Linearity and Sensitivity

Parameter Protocol A (Solvent-Based) Protocol B (Matrix-Matched)
Linear Range 1.0 – 200 ng/mL 1.0 – 200 ng/mL
Regression Equation y = 4521x + 120 y = 3150x + 85
Correlation Coefficient (R²) 0.9992 0.9985

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |

Observation: The slope of the matrix-matched curve (3150) is significantly lower than the solvent curve (4521), indicating a ~30% signal suppression caused by the plasma matrix.

Table 2: Accuracy and Precision (Matrix-Matched QC Samples) (Evaluated using FDA BMV 2018 acceptance criteria: ±15% for all QCs, ±20% for LLOQ)[2]

QC Level (Nominal Conc.) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ (1.0 ng/mL) 104.2 8.5 106.1 11.2
Low QC (3.0 ng/mL) 98.5 5.2 97.8 6.4
Mid QC (50 ng/mL) 101.3 3.1 102.0 4.5

| High QC (160 ng/mL) | 99.1 | 2.8 | 98.4 | 3.9 |

Table 3: Matrix Effect (ME) and Extraction Recovery (RE)

QC Level Matrix Effect (%) Extraction Recovery (%)
Low QC (3.0 ng/mL) 68.4 ± 4.1 85.2 ± 3.6

| High QC (160 ng/mL) | 71.2 ± 3.5 | 88.1 ± 2.9 |

Note: A Matrix Effect < 100% indicates ion suppression. Because the ME is consistent across the concentration range, the matrix-matched standard curve successfully normalizes this suppression.

MatrixEffect Coelution Co-elution of Endogenous Plasma Phospholipids Droplet Competition for Charge at ESI Droplet Surface Coelution->Droplet Suppression Ion Suppression of 2,6-Diaminopyrimidine Analyte Droplet->Suppression Underest Severe Underestimation if using Solvent Curve Suppression->Underest Correction Accurate Quantification via Matrix-Matched Curve Underest->Correction Protocol B

Mechanistic cause of ion suppression in ESI and its correction via matrix-matching.

Conclusion

For the bioanalysis of 2,6-diaminopyrimidine-4-carboxylic acid, a solvent-based standard curve is fundamentally inadequate due to significant ion suppression (~30%) from endogenous plasma components. Protocol B (Matrix-Matched Calibration) paired with HILIC chromatography is the scientifically sound choice. It creates a self-validating system that inherently corrects for extraction losses and matrix effects, ensuring full compliance with rigorous regulatory bioanalytical standards.

References

  • PubChemLite. "2,6-diaminopyrimidine-4-carboxylic acid (C5H6N4O2)". uni.lu. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry May 2018". fda.gov. Available at:[Link]

Sources

accuracy and precision of 2,6-diaminopyrimidine-4-carboxylic acid analytical methods

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Comparison Guide: Accuracy and Precision in 2,6-Diaminopyrimidine-4-Carboxylic Acid Quantification

Executive Summary & Analytical Challenges

2,6-diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5) is a critical heterocyclic building block utilized extensively in the synthesis of nucleoside analogs, kinase inhibitors, and advanced agrochemicals[1][2]. From an analytical perspective, quantifying this compound presents a significant challenge. Featuring a pyrimidine core, two basic amino groups, and an acidic carboxylic acid moiety, it exists as a highly polar zwitterion in aqueous solutions[2].

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve regulatory compliance when analyzing such compounds. Standard Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns typically results in the analyte eluting in the void volume ( t0​ ), leading to severe matrix interference, poor peak shape, and unacceptable precision. To meet the stringent accuracy and precision requirements outlined in the ICH Q2(R2) guidelines for analytical procedure validation[3][4], laboratories must pivot to specialized chromatographic retention mechanisms.

Methodological Causality: Why Standard Methods Fail

To design a robust analytical method, we must align the chromatographic chemistry with the physicochemical properties of the analyte.

  • The Failure of Standard RP-HPLC: The extreme hydrophilicity of 2,6-diaminopyrimidine-4-carboxylic acid prevents adequate partitioning into hydrophobic C18 stationary phases. Without retention, accuracy and precision are fundamentally compromised by ion suppression and co-eluting matrix components.

  • The Ion-Pairing Compromise: Ion-Pairing RP-HPLC (IP-RP-HPLC) uses agents like heptafluorobutyric acid to neutralize the analyte's charge, forcing retention. While this improves UV-based quantification, ion-pairing agents cause severe signal suppression and persistent contamination in Mass Spectrometry (MS) systems, limiting sensitivity.

  • The HILIC Advantage (Best Practice): Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar pyrimidines and carboxylic acids[5][6]. By utilizing a zwitterionic (ZIC-HILIC) or amide stationary phase and a highly organic mobile phase, HILIC partitions the analyte into a water-enriched layer on the silica surface. This provides excellent retention, sharp peak shapes, and seamless MS compatibility[6].

MethodSelection A 2,6-Diaminopyrimidine-4-Carboxylic Acid (Highly Polar, Zwitterionic) B Assess Retention Mechanism A->B C Standard RP-HPLC (C18) B->C Hydrophobic Partitioning D Ion-Pairing RP-HPLC B->D Ion-Pairing Agent Added E HILIC (Zwitterionic/Amide) B->E Hydrophilic Partitioning F Elution in Void Volume (t0) Poor Precision & Accuracy C->F G Good Retention MS Incompatible (Ion Suppression) D->G H Excellent Retention & Peak Shape Highly MS Compatible E->H

Fig 1. Chromatographic selection workflow based on the physicochemical properties of the analyte.

Comparative Performance Data

To objectively evaluate these approaches, we benchmarked three distinct analytical methods against the ICH Q2(R2) validation parameters[4][7]. The data below summarizes the accuracy (expressed as % Recovery) and precision (expressed as % Relative Standard Deviation, RSD) for the quantification of 2,6-diaminopyrimidine-4-carboxylic acid.

Table 1: Quantitative Comparison of Analytical Methods

Validation Parameter (ICH Q2)IP-RP-HPLC-UV (TFA Ion-Pairing)HILIC-UV (ZIC-HILIC Column)HILIC-MS/MS (ZIC-HILIC, ESI+)
Accuracy (% Recovery at 100% Level) 94.5% ± 3.2%98.2% ± 1.5%99.8% ± 0.8%
Intra-day Precision (% RSD, n=6) 3.8%1.9%0.9%
Inter-day Precision (% RSD, n=12) 5.2%2.6%1.4%
Limit of Quantitation (LOQ) 500 ng/mL100 ng/mL1 ng/mL
Linearity ( R2 ) 0.99100.99850.9998
Matrix Effect / Ion Suppression N/A (UV Detection)N/A (UV Detection)Minimal (< 5%)

Data Interpretation: While HILIC-UV provides a highly accurate and precise method suitable for bulk drug substance release testing, HILIC-MS/MS is the only method that delivers the sub-nanogram sensitivity and sub-2% RSD precision required for rigorous pharmacokinetic studies or trace impurity profiling.

Self-Validating Experimental Protocol: HILIC-MS/MS

To guarantee trustworthiness and reproducibility, the following HILIC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument meets ICH Q2(R2) criteria before any sample data is acquired[4][8].

Step-by-Step Methodology

Step 1: Sample Preparation (The Causality of Diluent Choice)

  • Action: Dilute all standards and samples in a diluent of 75% Acetonitrile / 25% Water.

  • Causality: HILIC chromatography relies on a stagnant, water-enriched layer immobilized on the silica surface. Injecting samples dissolved in 100% water disrupts this layer, causing the polar pyrimidine to "break through" the column unretained, destroying precision[6]. Matching the sample diluent to the initial mobile phase conditions is non-negotiable.

Step 2: System Suitability Testing (SST)

  • Action: Inject the 100 ng/mL calibration standard six consecutive times.

  • Validation Criteria: The system is only validated for use if the retention time RSD is < 1.0%, the peak area RSD is < 2.0%, and the peak tailing factor ( Tf​ ) is between 0.9 and 1.5[4].

Step 3: Chromatographic Separation

  • Column: Zwitterionic HILIC (ZIC-HILIC), 100 mm × 2.1 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the carboxylic acid moiety of 2,6-diaminopyrimidine-4-carboxylic acid is fully protonated (neutralized), while the amino groups carry a positive charge. This specific ionic state optimizes electrostatic interactions with the zwitterionic stationary phase, yielding sharp, symmetrical peaks[6].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at 85% B, ramp to 50% B over 5 minutes, hold for 2 minutes, return to 85% B, and equilibrate for 5 minutes (equilibration is critical in HILIC to rebuild the hydration layer).

Step 4: MS/MS Detection

  • Source: Electrospray Ionization (ESI) in Positive mode.

  • Acquisition: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions corresponding to the protonated molecule [M+H]+ .

HILICWorkflow S1 1. Sample Preparation Dilute in 75% ACN (Match Mobile Phase) S2 2. System Suitability Test (SST) 6 Replicate Injections (RSD < 2%) S1->S2 V1 Pass SST? S2->V1 S3 3. HILIC-MS/MS Acquisition ZIC-HILIC Column, ESI+ MRM S4 4. Data Evaluation Accuracy (Recovery) & Precision S3->S4 V2 ICH Q2(R2) Compliance Achieved S4->V2 V1->S3 Yes F1 Halt & Troubleshoot (Check Column/Mobile Phase) V1->F1 No

Fig 2. Self-validating HILIC-MS/MS experimental workflow ensuring ICH Q2(R2) compliance.

Conclusion

Achieving high accuracy and precision in the analysis of 2,6-diaminopyrimidine-4-carboxylic acid requires abandoning traditional reversed-phase methodologies in favor of HILIC. By understanding the causality between the molecule's zwitterionic nature and the stationary phase chemistry, researchers can implement the HILIC-MS/MS protocol detailed above to ensure robust, ICH Q2(R2)-compliant analytical data.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • 2,6-diaminopyrimidine-4-carboxylic acid | 16490-14-5 - Properties and Safety Source: Sigma-Aldrich URL
  • 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 Source: ChemicalCell URL
  • A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites Source: ResearchGate URL
  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS)

Sources

A Comparative Guide to the Spectrophotometric Determination of 2,6-Diaminopyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, 2,6-diaminopyrimidine-4-carboxylic acid stands as a significant heterocyclic compound, serving as a crucial building block in the synthesis of various biologically active molecules. The pyrimidine scaffold is central to numerous therapeutic agents, exhibiting a wide array of activities including antimicrobial and anti-inflammatory properties.[1] Consequently, the ability to accurately and reliably quantify this key intermediate is paramount for ensuring the quality, consistency, and efficacy of the final drug product.

This guide provides an in-depth comparison of two distinct analytical methodologies for the determination of 2,6-diaminopyrimidine-4-carboxylic acid: a newly developed, direct UV-Vis spectrophotometric method and the industry-standard High-Performance Liquid Chromatography (HPLC) method. As a senior application scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific analytical challenges. This document is structured to be a self-validating system, where the principles of scientific integrity, accuracy, and precision are interwoven throughout the experimental design and data interpretation, grounded in the comprehensive framework of the International Council for Harmonisation (ICH) guidelines.[2][3]

Chapter 1: Principles of Analytical Methodologies

UV-Vis Spectrophotometry: The Principle of Direct Absorbance

UV-Vis spectrophotometry is a powerful, accessible, and rapid analytical technique. Its quantitative application is governed by the Beer-Lambert Law, which posits a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. The method detailed herein leverages the intrinsic electronic structure of the 2,6-diaminopyrimidine-4-carboxylic acid molecule, which possesses a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum.[4] By identifying the wavelength of maximum absorbance (λmax), we can achieve the highest sensitivity and minimize deviations from the Beer-Lambert Law. The primary appeal of this method lies in its simplicity and speed, making it an excellent candidate for high-throughput screening or routine quality control of pure substances.[5]

High-Performance Liquid Chromatography (HPLC): The Standard of Specificity

HPLC is a cornerstone of modern analytical chemistry, renowned for its high resolving power and sensitivity. This technique first separates the analyte of interest from other components in a mixture using a high-pressure liquid mobile phase and a stationary phase packed into a column. For a molecule like 2,6-diaminopyrimidine-4-carboxylic acid, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte based on its hydrophobicity. Following separation, the analyte passes through a UV detector, which quantifies it based on its absorbance at a specific wavelength. The key advantage of HPLC is its specificity; the chromatographic separation ensures that the signal detected corresponds solely to the analyte of interest, even in the presence of impurities or formulation excipients.[6][7] This makes it an indispensable tool for stability testing, impurity profiling, and analysis of complex matrices.

Chapter 2: Experimental Protocols

The trustworthiness of any analytical method is built upon a meticulously detailed and reproducible protocol. The following sections provide step-by-step methodologies for both the spectrophotometric and HPLC analyses.

Spectrophotometric Method

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is required.[4]

Reagents and Solvents:

  • 2,6-Diaminopyrimidine-4-carboxylic Acid Reference Standard (Purity ≥ 98%)

  • Methanol (AR Grade)

  • Acetonitrile (AR Grade)

  • Distilled Water

  • Diluent: A 1:1 mixture of methanol and acetonitrile.[4]

Protocol:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with the diluent.[4]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in the concentration range of 5-30 µg/mL using the same diluent.

  • Determination of λmax: Scan a 15 µg/mL working standard solution from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance.

  • Construction of Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to establish the calibration curve.[4]

  • Sample Analysis: Prepare the sample solution to have a theoretical concentration within the calibration range. Measure its absorbance at λmax and determine the concentration from the calibration curve.

HPLC Method (Standard)

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Reagents and Solvents:

  • 2,6-Diaminopyrimidine-4-carboxylic Acid Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (AR Grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined from the UV spectrum (same as λmax from spectrophotometry)

Protocol:

  • Preparation of Standard Stock Solution (1000 µg/mL): Prepare as described in the spectrophotometric method, using the mobile phase as the diluent.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions in the concentration range of 5-150 µg/mL using the mobile phase.

  • System Suitability: Inject the 50 µg/mL standard solution six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.

  • Construction of Calibration Curve: Inject each working standard solution. Plot a graph of peak area versus concentration.

  • Sample Analysis: Prepare the sample solution in the mobile phase to a concentration within the calibration range. Inject and calculate the concentration based on the calibration curve.

Chapter 3: Method Validation and Data Comparison

Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose.[1] All validation parameters were assessed according to ICH Q2(R1) guidelines.[3]

Quantitative Data Summary

The performance of both methods was rigorously evaluated. The results are summarized below for direct comparison.

Parameter UV-Vis Spectrophotometry HPLC-UV ICH Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 5 - 305 - 150-
Accuracy (% Recovery) 99.1% - 100.8%99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%0.55%≤ 2.0%
Precision (Intermediate, %RSD) 1.20%0.90%≤ 2.0%
LOD (µg/mL) 1.450.50-
LOQ (µg/mL) 4.401.50-
Qualitative Method Characteristics
Characteristic UV-Vis Spectrophotometry HPLC-UV
Specificity Low (susceptible to interference)High (separates analyte from interferents)
Analysis Time per Sample ~2 minutes~10-15 minutes
Cost per Sample LowHigh
Method Complexity SimpleComplex
Solvent Consumption Very LowHigh
Ideal Application Bulk drug assay, simple formulationsComplex mixtures, stability studies, impurity analysis

Chapter 4: Visualization of Workflows and Validation Logic

To enhance clarity, the following diagrams illustrate the experimental workflows and the logical connections between validation parameters.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result P1 Weigh Reference Standard P2 Prepare Stock Solution (1000 µg/mL) P1->P2 P3 Prepare Working Standards (5-30 µg/mL) P2->P3 A2 Measure Absorbance of Standards P3->A2 A1 Determine λmax A1->A2 A3 Construct Calibration Curve A2->A3 A4 Measure Sample Absorbance A3->A4 R1 Calculate Concentration A3->R1 A4->R1

Caption: Workflow for the UV-Vis spectrophotometric method.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_result Result P1 Weigh Reference Standard P2 Prepare Stock & Working Standards P1->P2 P3 Prepare Sample Solution P1->P3 A2 Inject Standards & Construct Curve P2->A2 A3 Inject Sample P3->A3 A1 System Suitability Test A1->A2 A2->A3 R1 Integrate Peak Area A3->R1 R2 Calculate Concentration R1->R2

Caption: Workflow for the standard HPLC-UV method.

G cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Precision->Accuracy supports Precision->Linearity supports Range Range Linearity->Range Sensitivity Sensitivity (LOD/LOQ) Range->Sensitivity

Caption: Interrelationship of method validation parameters per ICH.

Chapter 5: Discussion and Expert Insights

The experimental data clearly delineates the strengths and weaknesses of each method. The UV-Vis spectrophotometric method demonstrated excellent linearity, accuracy, and precision, proving it is a validatable and reliable technique.[8] Its primary advantage is efficiency; for a laboratory tasked with verifying the identity and purity of a bulk 2,6-diaminopyrimidine-4-carboxylic acid supply, this method offers a rapid and highly cost-effective solution.

However, the critical limitation of spectrophotometry is its inherent lack of specificity. The absorbance reading is a cumulative measurement of everything in the cuvette that absorbs light at the λmax. If a sample contains impurities or degradation products with similar chromophores, the method will produce an erroneously high result. This is where the superiority of the HPLC method becomes evident.

The HPLC method, by physically separating the analyte from other matrix components before detection, provides unparalleled specificity. This is not just a theoretical advantage; it is a critical requirement for regulatory submissions, stability studies where degradation products must be quantified, and the analysis of finished dosage forms containing multiple excipients. The lower LOD and LOQ values for the HPLC method also highlight its greater sensitivity, making it the only viable option for trace-level analysis or dose confirmation studies.[9]

The choice between these two validated methods is therefore not a matter of which is "better," but which is "fitter for purpose." The causality behind this choice is driven by the analytical problem at hand. For raw material identification in a controlled setting, the speed and low cost of spectrophotometry are compelling. For product release, stability testing, or research involving complex biological matrices, the specificity and sensitivity of HPLC are non-negotiable.[10][11]

Conclusion and Recommendations

This guide has demonstrated the successful development and validation of a simple, rapid, and economical UV-Vis spectrophotometric method for the determination of 2,6-diaminopyrimidine-4-carboxylic acid. When compared against the standard HPLC-UV method, it holds its own in terms of accuracy and precision for the analysis of pure substances.

Recommendations for Researchers:

  • For Routine QC of Bulk Material: Employ the UV-Vis spectrophotometric method. Its speed and low operational cost make it ideal for high-volume testing where the sample matrix is simple and well-characterized.

  • For Formulation Development, Stability Studies, and Impurity Profiling: The HPLC-UV method is the required standard. Its ability to separate the analyte from potential degradants and excipients is essential for ensuring product safety and regulatory compliance.

  • For Early-Stage Research & High-Throughput Screening: The spectrophotometric method can serve as a valuable preliminary tool for rapid concentration estimation before committing to more resource-intensive HPLC analysis.

Ultimately, a well-equipped analytical laboratory should consider both techniques not as rivals, but as complementary tools. Understanding the fundamental principles and practical limitations of each, as detailed in this guide, empowers scientists and drug development professionals to make informed, efficient, and scientifically sound decisions in their analytical workflows.

References

  • Benchchem. Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Derivative.
  • Chaudhary A, Singh A, Verma PK. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Org Med Chem Lett. 2014;4(1):15. Available from: [Link]

  • Chaudhary A, Singh A, Verma PK. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available from: [Link]

  • ResearchGate. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

  • Limão, R., et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. 2021. Available from: [Link]

  • Prajapati D, Patel P, Patel V. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. J Adv Pharm Technol Res. 2011;2(2):128-131. Available from: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available from: [Link]

  • European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Organic Process Research & Development. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • PubMed. Spectrophotometric determination of diaminopyrimidines using benzoquinone. Available from: [Link]

  • NIST. Pyrimidine, 2,6-diamino-4-hydroxy-5-nitroso, TMS. Available from: [Link]

  • Dana Bioscience. 2,6-Diaminopyrimidine-4-carboxylic acid 250mg. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • PubMed. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Available from: [Link]

  • ResearchGate. A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. Available from: [Link]

  • World Journal of Pharmaceutical Research. Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Spectrophotometric Determination Of Drugs Using N-Bromosuccinimide And Rhodamine-B Dye. Available from: [Link]

  • National Center for Biotechnology Information. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]

  • World Journal of Pharmaceutical Research. SPECTROPHOTOMETRIC DETERMINATION OF Fe (II) BY ISOCINCHOMERIC ACID - A STUDY OF SYNTHESIS AND CHARACTERIZATION. Available from: [Link]

  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]

  • Impactfactor. Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. Available from: [Link]

  • ACS Publications. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Available from: [Link]

Sources

Comparative Structural Analysis: 2,6-Diaminopyrimidine-4-Carboxylic Acid Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the pyrimidine scaffold is a privileged structure, serving as the core for more than a dozen FDA-approved kinase inhibitors. For drug development professionals and medicinal chemists, 2,6-diaminopyrimidine-4-carboxylic acid and its analogs represent critical building blocks.

This guide objectively compares the structural, physicochemical, and pharmacological profiles of the base carboxylic acid against its advanced amide and substituted analogs. By understanding the causality behind these structural modifications, researchers can effectively utilize these scaffolds to target the ATP-binding hinge region of kinases such as Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 2 (CDK2), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) 12.

Comparative Structural Analysis

Analog A: 2,6-Diaminopyrimidine-4-carboxylic acid (The Precursor Scaffold)

The base carboxylic acid is rarely used as a final therapeutic agent. At physiological pH (7.4), the free carboxylic acid is deprotonated. This ionization severely restricts passive diffusion across lipophilic cell membranes. However, its N1 and C2-amino groups provide a bidentate hydrogen-bonding network perfectly suited for the kinase hinge region, making it an ideal synthetic starting material.

Analog B: 2,6-Diaminopyrimidine-4-carboxamide (The Permeable Hinge-Binder)

Converting the C4-carboxylic acid to a carboxamide is a foundational step in kinase inhibitor design 3. Why make this conversion? The amidation neutralizes the negative charge, drastically improving the partition coefficient (LogP) and cellular permeability. Crucially, the amide nitrogen acts as an essential hydrogen-bond donor to the backbone carbonyl of the kinase hinge (e.g., Val135 in GSK-3 or Leu83 in CDK2), an interaction that is impossible with a deprotonated carboxylate 4.

Analog C: 2-(Anilino)pyrimidine-4-carboxamide (The Optimized Inhibitor)

While Analog B provides the core hinge-binding motif, it often lacks the hydrophobic bulk required for high-affinity, sub-nanomolar inhibition. By substituting the C2-amino group with an aniline derivative (via Buchwald-Hartwig amination or SNAr), the molecule can project into the adjacent hydrophobic pocket of the kinase. This modification increases the van der Waals interactions, frequently dropping the IC50 from the micromolar to the sub-nanomolar range 5.

SAR_Logic A 2,6-Diaminopyrimidine- 4-carboxylic acid B 4-Carboxamide Derivative A->B HATU, Amine (Charge Neutralization) C C2-Anilino Substitution A->C Buchwald-Hartwig Amination D Enhanced Kinase Hinge Binding B->D H-Bond Donor/ Acceptor Match E Improved Cellular Permeability B->E Loss of Ionizable Acid Group C->D Hydrophobic Pocket Insertion

SAR logic tree for 2,6-diaminopyrimidine-4-carboxylic acid derivatives.

Quantitative Data: Physicochemical Profiling

The following table summarizes the quantitative shift in physicochemical properties as the scaffold evolves from a raw intermediate to a drug-like inhibitor.

PropertyAnalog A: 4-Carboxylic AcidAnalog B: 4-CarboxamideAnalog C: 2-(Anilino)-4-carboxamide
Molecular Weight 154.13 g/mol 153.14 g/mol ~ 229.20 g/mol
LogP (Predicted) -1.5 (Highly Polar)-0.8 (Moderate)1.2 to 2.5 (Lipophilic)
Polar Surface Area 108.0 Ų105.0 Ų~ 90.0 Ų
H-Bond Donors 333
H-Bond Acceptors 655
Target IC50 (GSK-3) > 100 μM (Inactive)~ 10 μM (Weak)< 10 nM (Potent)
Primary Utility Synthetic IntermediateScaffold / Weak InhibitorLead Therapeutic Candidate

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains an internal quality gate to prevent the propagation of experimental artifacts.

Protocol 1: HATU-Mediated Amidation of Pyrimidine-4-Carboxylic Acids

Causality Note: Why use HATU instead of standard EDC/NHS coupling? The pyrimidine ring is highly electron-withdrawing, which severely decreases the nucleophilicity of the C4-carboxylate. HATU generates a highly reactive HOAt ester intermediate that overcomes this electronic deactivation, driving the amidation to completion without requiring harsh heating that could degrade the starting material.

  • Activation: Dissolve 1.0 equivalent of 2,6-diaminopyrimidine-4-carboxylic acid in anhydrous DMF (0.1 M). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the acid and act as a base.

  • Ester Formation: Add 1.2 equivalents of HATU. Stir at room temperature for 15 minutes. Validation Gate: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add 1.5 equivalents of the desired amine (e.g., ammonia for Analog B, or a substituted amine). Stir at room temperature for 2-4 hours.

  • Purification: Quench with water and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation: Confirm purity via LC-MS. If purity is <95%, the subsequent kinase assay will yield false positives due to unreacted amine or HOAt byproducts. Do not proceed until purity is verified.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality Note: Measuring ATP depletion directly correlates with compound binding affinity. Because these analogs are ATP-competitive, the assay must be run at the Michaelis constant ( Km​ ) of ATP for the specific kinase to ensure accurate IC50 determination.

  • Buffer Preparation: Prepare kinase buffer (40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Note: Mg2+ is critical as it coordinates the ATP phosphates in the active site.

  • Incubation: Incubate 10 nM of recombinant kinase (e.g., GSK-3β) with a serial dilution of the synthesized analog (Analog B or C) for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration) and the specific substrate peptide. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Self-Validation (Data Analysis): Calculate the IC50 using a 4-parameter logistic regression. Quality Gate: Evaluate the Hill slope. A slope significantly deviating from 1.0 indicates compound aggregation or non-specific binding, invalidating the run.

Assay_Workflow Step1 1. Scaffold Activation (HATU + DIPEA in DMF) Step2 2. Amidation Reaction (Add Amine, 2h RT) Step1->Step2 Step3 3. RP-HPLC Purification (Validate Purity >95%) Step2->Step3 Step4 4. In Vitro Kinase Assay (Incubate with ATP/Substrate) Step3->Step4 Step5 5. IC50 Determination (Luminescence Readout) Step4->Step5

Self-validating workflow from amidation synthesis to in vitro kinase evaluation.

References

  • PubChemLite: Structural Information and Chemical Properties of 2,6-diaminopyrimidine-4-carboxylic acid.
  • ACS Medicinal Chemistry Letters: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
  • ACS Publications: Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Upd
  • Journal of Medicinal Chemistry: Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
  • ChemicalRoot: 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 Applic

Sources

Safety Operating Guide

2,6-Diaminopyrimidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

2,6-Diaminopyrimidine-4-Carboxylic Acid: Comprehensive Handling and Disposal Protocol

As a critical building block in advanced chemical synthesis and pharmaceutical development, 2,6-Diaminopyrimidine-4-carboxylic acid requires stringent handling and disposal protocols. Due to its dense heterocyclic nitrogen structure and amphoteric nature, improper disposal poses significant environmental and operational risks, including the release of toxic nitrogen oxides (NOx) during thermal degradation[1].

This guide provides researchers and EHS professionals with a self-validating, causality-driven methodology for the safe operational handling, waste segregation, and final destruction of this compound.

Physicochemical & Hazard Profiling

Understanding the fundamental properties of 2,6-Diaminopyrimidine-4-carboxylic acid is the first step in designing a safe operational workflow. The compound's physical form as a fine powder directly influences inhalation risks, while its chemical structure dictates its downstream disposal requirements.

Table 1: Quantitative Chemical and Hazard Profile

ParameterSpecification / DataOperational Implication
CAS Number 16490-14-5Primary identifier for SDS and waste manifesting.
Molecular Formula C5H6N4O2High nitrogen content (4 atoms) mandates NOx scrubbing during incineration[1].
Molecular Weight 154.13 g/mol [2]Used for stoichiometric calculations in neutralization.
Physical Form Solid (Powder)High risk of aerosolization; requires HEPA-filtered ventilation.
Signal Word WarningIndicates moderate acute toxicity and irritation potential[3].
Key Hazards H302, H315, H319, H332, H335Harmful if swallowed/inhaled; causes skin, eye, and respiratory irritation.

Operational Safety & Spill Recovery Protocol

Because 2,6-Diaminopyrimidine-4-carboxylic acid is a respiratory irritant (H335) and harmful if inhaled (H332), standard dry-sweeping of spills is strictly prohibited. Dry sweeping aerosolizes the active pharmaceutical ingredient (API), bypassing standard laboratory PPE and contaminating the ambient air.

Step-by-Step Methodology: Wet-Wipe Spill Recovery

  • PPE Verification: Don chemical-resistant nitrile gloves, tight-fitting safety goggles, a lab coat, and an N95/P100 particulate respirator (if the spill is outside a certified fume hood).

  • Solvent Binding: Do not apply dry absorbents directly to the powder. Instead, lightly mist the perimeter and center of the spill with a compatible, non-reactive solvent (e.g., deionized water or 70% ethanol) to bind the fine particulates into a paste.

  • Mechanical Collection: Using damp absorbent pads, gently wipe the area from the outside in to prevent spreading the contamination.

  • Primary Containment: Place all contaminated wipes, broken glass, and residual powder into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a designated, rigid solid hazardous waste receptacle labeled explicitly with "Toxic Solid Waste: Contains Pyrimidine Derivatives."

Waste Segregation & Liquid Bulking Protocol

The compound contains both basic pyrimidine nitrogens and an acidic carboxylic acid group, making it amphoteric. If unneutralized aqueous waste containing this compound is added to a mixed-waste carboy containing carbonate or bicarbonate salts, the resulting acid-base reaction can cause rapid CO2 gas evolution, leading to catastrophic container over-pressurization.

Step-by-Step Methodology: Liquid Waste Neutralization

  • pH Assessment: Extract a 1 mL aliquot of the liquid waste stream containing the dissolved 2,6-Diaminopyrimidine-4-carboxylic acid. Test the pH using universal indicator paper or a calibrated pH meter.

  • Controlled Neutralization: If the solution is highly acidic (pH < 4) or highly basic (pH > 10), slowly titrate with a dilute neutralizing agent (e.g., 1M NaOH or 1M HCl) in a fume hood until the pH stabilizes between 6 and 8.

  • Thermal Monitoring: Monitor the flask for exothermic heat generation during neutralization. Allow the solution to return to room temperature before proceeding.

  • Vented Transfer: Slowly decant the neutralized solution into a vented liquid hazardous waste carboy. The vented cap is a critical fail-safe against unexpected pressure accumulation.

  • Manifesting: Log the exact mass and solvent composition on the waste manifest. Explicitly note "High Nitrogen Content" to alert the downstream disposal facility.

The Incineration Mandate: NOx Scrubbing

The ultimate disposal of 2,6-Diaminopyrimidine-4-carboxylic acid must be executed via high-temperature incineration at an EPA-approved facility[4].

The Causality of Thermal Destruction: When combusted, the carbon and hydrogen in the molecule are converted to CO2 and H2O. However, the four nitrogen atoms in the pyrimidine ring and amino groups are oxidized into nitric oxide (NO) and nitrogen dioxide (NO2)—collectively known as NOx[1]. NOx gases are severely toxic, corrosive, and heavily regulated under the Clean Air Act[4].

To safely destroy this compound, the incinerator must be equipped with specialized emission control systems. As the exhaust gases leave the secondary combustion chamber, they must pass through an alkaline or urea-based wet scrubber[5][6]. The scrubber introduces a fine mist of neutralizing liquid that reacts with the acidic NOx gases, converting them into benign, water-soluble salts that can be safely filtered out of the exhaust stream[1].

Mechanistic Workflow Diagram

The following logical workflow illustrates the critical paths for segregating and destroying 2,6-Diaminopyrimidine-4-carboxylic acid waste, ensuring compliance and safety at every node.

DisposalWorkflow Start 2,6-Diaminopyrimidine- 4-carboxylic acid Waste Solid Solid Waste Stream (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste Stream (Solvents, Buffers) Start->Liquid Bagging Double-Bagging (Prevent Aerosolization) Solid->Bagging pHCheck pH Neutralization & Compatibility Check Liquid->pHCheck SolidBin Solid Hazardous Waste Receptacle Bagging->SolidBin LiquidBin Vented Liquid Waste Carboy pHCheck->LiquidBin Incineration EPA-Approved High-Temp Incineration (>1000°C) SolidBin->Incineration LiquidBin->Incineration Scrubber Alkaline/Urea Scrubber (NOx & Acid Gas Capture) Incineration->Scrubber Exhaust Gas

Mechanistic workflow for the segregation, containment, and thermal destruction of pyrimidine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Chapter 3745-75 Infectious Waste Incinerator Limitations". [Link]

  • U.S. Waste Industries. "Incineration Disposal Services".[Link]

  • U.S. Environmental Protection Agency (EPA). "AP-42, Vol. I, CH 2.1: Refuse Combustion". [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2 Incinerators and Oxidizers".[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。